molecular formula C3H8N2 B009764 Azetidin-3-amine CAS No. 102065-86-1

Azetidin-3-amine

Cat. No.: B009764
CAS No.: 102065-86-1
M. Wt: 72.11 g/mol
InChI Key: FDPKMJDUXJFKOI-UHFFFAOYSA-N
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Description

Azetidin-3-amine is a high-value, four-membered azetidine ring system featuring a primary amine functional group. This structure serves as a key rigid scaffold and polar motif in medicinal chemistry and drug discovery, often used as a surrogate for more flexible acyclic amines or larger ring systems to modulate physicochemical properties and receptor binding. The azetidine ring is of significant interest in pharmaceutical research due to its contribution to molecular rigidity, reduced lipophilicity, and potential for improving metabolic stability. Research highlights its application as a core component in the design of bioactive molecules, including Janus kinase (JAK) inhibitors for investigative immunology and oncology research, demonstrating its utility in constructing complex target molecules. As a building block, the 3-aminoazetidine core provides a synthetic handle for further functionalization, enabling the rapid exploration of structure-activity relationships. This product is intended for research applications as a chemical reference standard and synthetic intermediate. Intended Use & Handling: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKMJDUXJFKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363972
Record name Azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-86-1
Record name Azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azetidin-3-amine: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Fundamental Properties, Reactivity, and Strategic Applications of a Privileged Scaffold in Modern Drug Discovery

Foreword

Azetidin-3-amine, a strained four-membered heterocycle bearing both a primary and a secondary amine, represents a cornerstone building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can significantly enhance the pharmacological properties of drug candidates, including binding affinity, selectivity, and metabolic stability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental properties and nuanced reactivity of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and strategic application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the inherent properties of this compound is paramount for its effective utilization in synthesis and drug design.

Core Physicochemical Characteristics

The interplay of the strained azetidine ring and the two amine functionalities dictates the molecule's physical and chemical nature.

PropertyValue/DescriptionSource(s)
Molecular Formula C₃H₈N₂[2]
Molecular Weight 72.11 g/mol [2]
Appearance Typically a colorless to pale yellow liquid or solid, depending on purity and storage conditions.General laboratory knowledge
pKa Values The basicity of the two amine groups is a critical parameter influencing reaction selectivity and formulation strategies. While experimentally determined values for this compound are not readily available in the public domain, estimations can be made based on related structures. The pKa of the conjugate acid of the parent azetidine is approximately 11.29, suggesting the secondary amine of this compound will have a similar basicity.[3] The primary amine is expected to be slightly less basic due to the electron-withdrawing effect of the azetidine ring.[3]
Solubility This compound is miscible with water and soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO.[4] Its solubility in less polar solvents like dichloromethane and ethyl acetate is more limited.[4]
Spectroscopic Fingerprints

The unique structural features of this compound give rise to characteristic spectroscopic signatures.

While a definitive, fully assigned spectrum for the free base is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of related azetidine derivatives.[5]

  • ¹H NMR: The spectrum is expected to show complex multiplets for the ring protons due to geminal and vicinal coupling. The methine proton at the C3 position will likely appear as a multiplet. The protons on the carbons adjacent to the ring nitrogen (C2 and C4) will also exhibit multiplet signals. The chemical shifts of the N-H protons of both the primary and secondary amines will be broad and their position will be dependent on solvent and concentration.

  • ¹³C NMR: Three distinct signals are expected for the carbon atoms of the azetidine ring. The carbon bearing the primary amino group (C3) will be shifted downfield compared to the other two ring carbons (C2 and C4) due to the deshielding effect of the nitrogen atom.[6]

The IR spectrum of this compound will display characteristic absorptions for both primary and secondary amines.

  • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂). A single, weaker band in the same region is anticipated for the secondary amine (-NH-).

  • N-H Bending: A characteristic bending vibration for the primary amine (scissoring) is expected around 1590-1650 cm⁻¹.

  • C-N Stretching: Absorptions corresponding to the C-N stretching of the aliphatic amines will be present in the 1000-1250 cm⁻¹ region.

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 72. The fragmentation pattern is expected to be dominated by the cleavage of the azetidine ring and the loss of small neutral molecules. Common fragmentation pathways for cyclic amines include alpha-cleavage adjacent to the nitrogen atom.[7]

The Duality of Reactivity: Navigating Chemoselectivity

The presence of two nucleophilic centers with different steric and electronic environments—a primary amine and a secondary amine—is the defining feature of this compound's reactivity. Mastering the chemoselective functionalization of these sites is key to its successful application in multi-step synthesis.

G cluster_reactivity Chemoselective Reactions of this compound Azetidine This compound Acylation_primary N-Acylation (e.g., Acyl Chlorides) Azetidine->Acylation_primary Kinetic Control Alkylation_primary N-Alkylation (e.g., Alkyl Halides) Azetidine->Alkylation_primary Kinetic Control Sulfonylation_primary N-Sulfonylation (e.g., Sulfonyl Chlorides) Azetidine->Sulfonylation_primary Kinetic Control Acylation_secondary N-Acylation (under forcing conditions or with protection) Azetidine->Acylation_secondary Thermodynamic Control / Protection Alkylation_secondary N-Alkylation (selective methods) Azetidine->Alkylation_secondary Thermodynamic Control / Specific Reagents Sulfonylation_secondary N-Sulfonylation (selective methods) Azetidine->Sulfonylation_secondary Thermodynamic Control / Specific Reagents

Figure 1: A conceptual diagram illustrating the competing reactivity of the primary and secondary amine groups of this compound towards common electrophiles.

N-Acylation: A Study in Kinetic vs. Thermodynamic Control

The acylation of this compound with reagents such as acyl chlorides or anhydrides typically proceeds with high selectivity for the primary amine under standard conditions. This preference is a classic example of kinetic control, where the less sterically hindered and more accessible primary amine reacts faster.

Experimental Protocol: Chemoselective N-Acylation of the Primary Amine

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.), to the solution.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 eq.) dropwise to the cooled solution while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

To achieve acylation at the secondary amine, a protection strategy is often employed. The primary amine can be selectively protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, allowing for subsequent acylation of the secondary amine. Deprotection of the primary amine then yields the N¹,N³-disubstituted product.

N-Alkylation: Navigating the Challenges of Overalkylation

The N-alkylation of amines with alkyl halides can be challenging to control due to the potential for overalkylation, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine.[8] In the case of this compound, the primary amine is generally more reactive towards alkylating agents under standard conditions.

Experimental Protocol: Chemoselective Mono-N-Alkylation of the Primary Amine

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Base: Add a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq.).

  • Alkylation: Add the alkyl halide (1.0-1.1 eq.) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

Achieving selective alkylation of the secondary amine often requires more specialized methods, such as reductive amination with an aldehyde or ketone, or the use of protecting groups.

N-Sulfonylation: A Reliable Path to Stable Derivatives

The reaction of this compound with sulfonyl chlorides provides a reliable method for the synthesis of stable sulfonamide derivatives. Similar to acylation, the primary amine is preferentially sulfonated under standard conditions due to its lower steric hindrance.

Experimental Protocol: Chemoselective N-Sulfonylation of the Primary Amine

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or pyridine at 0 °C.

  • Base: If not using pyridine as the solvent, add a base like triethylamine (1.2 eq.).

  • Sulfonylation: Slowly add the sulfonyl chloride (1.0 eq.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by flash chromatography.

Strategic Deployment in Drug Discovery

The azetidine scaffold is a privileged motif in medicinal chemistry, and the introduction of a 3-amino group provides a valuable handle for further functionalization and interaction with biological targets.[9][10] While specific FDA-approved drugs containing the unsubstituted this compound core are not prominently listed, numerous patented compounds and clinical candidates utilize this scaffold to achieve desired pharmacological profiles.[6]

G cluster_workflow This compound in Drug Discovery Workflow Start This compound (Core Scaffold) Step1 Chemoselective Functionalization (Acylation, Alkylation, etc.) Start->Step1 Introduction of Diversity Step2 Library Synthesis Step1->Step2 Step3 Structure-Activity Relationship (SAR) Studies Step2->Step3 Step4 Lead Optimization Step3->Step4 Iterative Design End Drug Candidate Step4->End

Figure 2: A simplified workflow illustrating the central role of this compound in the generation of compound libraries for drug discovery.

The rigid nature of the azetidine ring helps to pre-organize the substituents in a defined three-dimensional space, which can lead to an entropic advantage upon binding to a biological target. The amino group at the 3-position can act as a key hydrogen bond donor or acceptor, or serve as an attachment point for various pharmacophoric groups.

Synthesis of this compound Derivatives: A Gateway to Novel Chemical Space

The synthesis of derivatives of this compound is a vibrant area of research, with numerous methods being developed to access novel and diverse chemical matter.[11][12] A common and practical approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine ring with an amine or a protected amine equivalent.[10]

For instance, 1-benzhydryl-3-methanesulfonyloxyazetidine is a commercially available and versatile starting material. The mesylate group can be displaced by a variety of primary and secondary amines to afford the corresponding N-substituted 3-aminoazetidines. Subsequent deprotection of the benzhydryl group provides access to the free secondary amine on the azetidine ring, which can be further functionalized if desired.[10]

Safety and Handling

This compound, like many small, volatile amines, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. The compound is basic and can be corrosive. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound stands as a testament to the power of small, strained ring systems in shaping the future of medicinal chemistry. Its unique combination of a rigid scaffold and two differentially reactive amine functionalities provides a versatile platform for the design and synthesis of novel therapeutic agents. A deep understanding of its fundamental properties and a strategic approach to its chemoselective functionalization are essential for unlocking its full potential in the quest for new and improved medicines.

References

  • Wikipedia. Azetidine. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • G. A. A. Pinto, D. C., et al. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

  • American Chemical Society. (2026). Ring-Strain-Driven Annulation of Cyclopropenones with Hydrazones via Nucleophilic Phosphine Catalysis. Organic Letters. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • De Brabander, J., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc. [Link]

  • PubChem. This compound. [Link]

  • W. B. Motherwell, et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of azetidinone. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • M. Kol, et al. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. [Link]

  • M. S. Christodoulou, et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • S. G. Ramkumar, et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. The Journal of Organic Chemistry. [Link]

  • Hodgson, D. M., et al. (2015). Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution. Organic Letters. [Link]

  • Science Ready. 7.3 Solubility of Amines. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • R. S. Varma, et al. (2004). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. [Link]

  • NIST WebBook. Azetidine, 3-methyl-3-phenyl-. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • S. L. Buchwald, et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • W. B. Motherwell, et al. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. [Link]

Sources

Azetidin-3-amine Hydrochloride: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Strained Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with advantageous physicochemical properties is paramount. Small, strained ring systems, once viewed as mere synthetic curiosities, are now recognized as powerful tools for navigating and optimizing drug-like chemical space. Among these, the azetidine scaffold has emerged as a "privileged structure," offering a unique blend of conformational rigidity, improved metabolic stability, and enhanced solubility.[1][2] This guide focuses on a particularly valuable derivative, Azetidin-3-amine hydrochloride, a versatile building block that provides a strategic entry point into this important class of compounds. Our objective is to provide not just a set of protocols, but a framework for understanding the causality behind its handling and application, enabling researchers to harness its full potential with confidence and safety.

Section 1: Physicochemical and Structural Profile

This compound hydrochloride is most commonly supplied as its dihydrochloride salt due to the presence of two basic nitrogen atoms: the ring nitrogen and the 3-position amino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a critical consideration for reaction setup.[3] However, it is crucial for the experimental chemist to recognize that the reactivity of this compound in many synthetic transformations, such as N-acylation or N-alkylation, requires the liberation of the free amine via a basification step.

The fundamental properties of the parent amine and its dihydrochloride salt are summarized below. It is important to note that while extensive data exists for the broader class of azetidines, specific experimental values for the hydrochloride salt, such as a precise melting point, are not consistently reported in publicly available literature, with safety data sheets often stating "No data available."[4]

PropertyThis compound (Free Base)This compound Dihydrochloride
CAS Number 102065-86-1[5]102065-89-4[4]
Molecular Formula C₃H₈N₂[5][6]C₃H₁₀Cl₂N₂
Molecular Weight 72.11 g/mol [5][6]145.03 g/mol
Appearance Data not availableWhite to off-white solid
Melting Point Data not availableData not available
Solubility Data not availableSoluble in water

Section 2: Safety, Handling, and Storage: A Self-Validating System

The safe handling of any chemical reagent is predicated on a thorough understanding of its potential hazards. For this compound dihydrochloride, the primary hazard identified is acute oral toxicity.[4] While specific data on skin and eye irritation is lacking for this exact compound, related structures such as Azetidin-3-one hydrochloride are known to cause skin and eye irritation, and it is prudent to handle the title compound with the same level of caution.[7]

Hazard Profile and Personal Protective Equipment (PPE)
  • Acute Toxicity: this compound dihydrochloride is classified as Toxic if swallowed (GHS Acute Toxicity, Oral: Category 3).[4] Ingestion must be strictly avoided. Do not eat, drink, or smoke in the laboratory.[4][8]

  • Irritation Potential: Assumed to be a skin and eye irritant. Direct contact must be prevented.

  • Inhalation: While data is limited, inhalation of the powdered substance should be avoided.[9]

A robust PPE strategy is non-negotiable and forms the first line of defense.

  • Gloves: Double gloving with powder-free nitrile gloves is mandatory.[10][11] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[11]

  • Eye Protection: Chemical safety goggles are required.[10] For operations with a higher risk of splashing, the use of a full face shield over goggles is recommended.[12]

  • Lab Coat/Gown: A long-sleeved lab coat is standard. For larger scale operations, a disposable, back-closing gown provides superior protection.[10]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation.[13] If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., N95) may be required for handling the powder.[14]

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent.

  • Temperature: Store refrigerated at 2-8°C.[5]

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated area.[4][15] The hydrochloride salt is hygroscopic; moisture can affect its physical properties and reactivity.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[15]

Safe Handling Workflow

The following diagram outlines a self-validating workflow for handling this compound hydrochloride, ensuring safety at each step.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE: Double Gloves, Goggles, Lab Coat prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Transfer Reagent from Storage to Hood prep2->handle1 handle2 Allow to Equilibrate to Room Temperature handle1->handle2 handle3 Weigh Required Amount into Reaction Vessel handle2->handle3 clean1 Decontaminate Spatula and Weighing Surface handle3->clean1 clean2 Seal Original Container and Return to Storage clean1->clean2 clean3 Dispose of Outer Gloves and Weigh Paper in Chemical Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow ensuring procedural safety for handling this compound hydrochloride.

Section 3: Core Reactivity and Experimental Protocols

This compound possesses two nucleophilic centers: the secondary amine within the azetidine ring and the primary exocyclic amine at the 3-position. The ring nitrogen is generally less nucleophilic due to steric hindrance and the electron-withdrawing effect of the C-N bonds within the strained ring. Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides will preferentially occur at the more accessible primary amine.

However, as the hydrochloride salt, both amines are protonated and non-nucleophilic. A critical, and often overlooked, first step in any reaction is the in situ or prior liberation of the free amine using a suitable base.

Experimental Protocol: N-Acylation of this compound

This protocol provides a representative method for the acylation of the 3-amino group. The choice of a non-nucleophilic tertiary amine base (e.g., triethylamine or diisopropylethylamine) is crucial; it must be strong enough to deprotonate the ammonium salt but should not compete as a nucleophile for the acylating agent.

Objective: To synthesize N-(azetidin-3-yl)acetamide from this compound dihydrochloride.

Materials:

  • This compound dihydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound dihydrochloride (1.0 eq).

  • Suspension: Add anhydrous DCM to the flask to create a suspension (approx. 0.1 M concentration).

  • Cooling: Cool the suspension to 0°C using an ice-water bath. This is critical to control the exothermicity of the subsequent neutralization and acylation steps.

  • Basification: Add triethylamine (2.2 eq) dropwise to the stirred suspension. The addition of slightly more than two equivalents of base ensures the complete deprotonation of both hydrochloride salts to liberate the free diamine. Stir for 15-20 minutes at 0°C.

  • Acylation: Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture. Maintaining the low temperature prevents potential side reactions and ensures selective acylation at the more reactive primary amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quench: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Workup - Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel flash chromatography if necessary.

AcylationWorkflow start Suspend this compound dihydrochloride in DCM step1 Cool to 0°C start->step1 step2 Add Triethylamine (2.2 eq) (Free-basing) step1->step2 step3 Add Acetyl Chloride (1.0 eq) (Acylation) step2->step3 step4 Warm to RT, Stir 2-4h step3->step4 step5 Aqueous Workup (Quench, Extract, Dry) step4->step5 step6 Concentrate & Purify step5->step6 end N-(azetidin-3-yl)acetamide step6->end

Caption: Step-by-step workflow for the N-acylation of this compound hydrochloride.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The azetidine ring is not merely a passive scaffold; its inherent ring strain (approx. 25.4 kcal/mol) and defined three-dimensional structure make it a powerful design element in medicinal chemistry.[16] Incorporating an azetidine moiety can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The azetidine ring can block sites of metabolism. For example, replacing a metabolically labile gem-dimethyl or t-butyl group with a 3,3-disubstituted azetidine can enhance a compound's half-life.

  • Solubility: As a polar, sp³-rich scaffold, the azetidine ring can increase the aqueous solubility of a compound, a key factor for oral bioavailability.

  • Vectorial Exit: The rigid structure of the azetidine ring provides precise vectors for substituents, allowing chemists to explore chemical space in a more defined manner than with flexible aliphatic chains. This is critical for optimizing interactions with protein binding pockets.

This compound, in particular, serves as a versatile anchor point. The secondary ring nitrogen can be functionalized to modulate overall basicity and molecular properties, while the 3-amino group provides a handle for building out the pharmacophore, making it a key intermediate in the synthesis of kinase inhibitors, antibacterial agents, and CNS-active compounds.[1][2][17] Several FDA-approved drugs, including the kinase inhibitors Baricitinib and Cobimetinib, feature an azetidine core, underscoring the scaffold's clinical and commercial relevance.[2]

References

  • Hackensack Meridian Health. Safety Data Sheet. [Link]

  • Wang, F., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • D'Erasmo, M. P., & Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ResearchGate. Mild and Useful Method for N-Acylation of Amines. [Link]

  • Wang, F., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • PubChem. Azetidin-3-one Hydrochloride. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]

  • Degiacomi, G., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

Sources

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Derivatives for Drug Discovery Professionals

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its rising prominence is not accidental but is rooted in the unique and advantageous physicochemical properties it imparts to bioactive molecules.[3] Unlike more flexible acyclic amines or larger rings like pyrrolidine and piperidine, the azetidine scaffold offers a unique blend of conformational rigidity, sp³-rich three-dimensionality, and favorable metabolic stability.[1][3][4] This inherent strain (approx. 25.4 kcal/mol) makes the ring more stable than highly reactive aziridines but more synthetically versatile than pyrrolidines, providing a balanced profile for drug development.[5]

The this compound core, in particular, serves as a versatile anchor for building sophisticated molecular architectures. The primary or secondary amine at the 3-position provides a crucial vector for interacting with biological targets, while the ring nitrogen allows for fine-tuning of properties like basicity and solubility.[6] For researchers and drug development professionals, a deep understanding of the core physicochemical properties of this scaffold—namely pKa, lipophilicity (logP), solubility, and solid-state conformation—is paramount. These properties govern a molecule's journey through the body, influencing everything from absorption and distribution to target engagement and eventual clearance. This guide provides a detailed exploration of these key characteristics, the experimental methodologies used to assess them, and the causal relationships that link them to a compound's overall pharmacokinetic and pharmacodynamic profile.

Section 1: Basicity (pKa) - The Ionization Gatekeeper

The basicity of the nitrogen atoms in the this compound core is a critical determinant of its behavior in a biological system. The pKa, the logarithmic acid dissociation constant of the conjugate acid, dictates the molecule's ionization state at a given pH.[7] This, in turn, profoundly influences solubility, membrane permeability, and the ability to form ionic interactions with a protein target. The parent azetidine ring has a pKa of approximately 11.3, making it a strong base.[8] The presence of the additional amine at the 3-position creates a diamine system where both nitrogens contribute to the overall basicity profile.

The "Why": Causality and Impact in Drug Design

Controlling the pKa is a fundamental strategy in medicinal chemistry. A highly basic compound (high pKa) will be predominantly protonated and positively charged in the physiological pH range of the blood (pH 7.4) and the gut. While this charge can enhance aqueous solubility and facilitate strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target's active site, it can also hinder the molecule's ability to cross lipid-rich cell membranes, leading to poor oral absorption and limited brain penetration.[7] Conversely, reducing the basicity can improve membrane permeability but may weaken key target interactions or reduce solubility. Therefore, chemists often aim to modulate the pKa to achieve an optimal balance for a specific therapeutic application.

Substituents play a crucial role in this modulation. Electron-withdrawing groups attached to the ring or the nitrogen atoms will decrease the electron density on the nitrogens, making their lone pairs less available for protonation and thus lowering the pKa.[9] For example, N-acylation or the introduction of electronegative atoms like fluorine can significantly reduce basicity.[6][9]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is incrementally added.

Objective: To determine the pKa value(s) of an this compound derivative in an aqueous system.

Materials:

  • This compound derivative (high purity solid)

  • Calibrated pH meter with a suitable electrode

  • Automated titrator or manual burette (Class A)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Potassium Hydroxide (KOH) solution (carbonate-free)

  • Deionized, degassed water

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent system (e.g., methanol/water) can be used, but it's crucial to report the exact composition as it will affect the pKa value.[10]

  • System Inerting: Gently bubble an inert gas through the solution for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement.

  • Initial pH Adjustment: If titrating with acid, the initial solution will be basic. If necessary, a small amount of strong base (KOH) can be added to ensure the compound is fully in its free base form before titration begins.

  • Titration:

    • Place the pH electrode and the titrator's dispensing tube into the analyte solution, ensuring they do not touch the sides or bottom of the beaker.

    • Begin adding the standardized HCl solution in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize. Automated systems will do this automatically.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[11]

    • The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity and appears as the inflection point on the curve.[11] For a diamine, two inflection points may be observed, corresponding to the two pKa values.

    • Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be calculated. The peak(s) of the derivative plot correspond to the equivalence point(s). The volume at the halfway point to the peak is used to find the pKa on the original titration curve.

Section 2: Lipophilicity (LogP) - Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that describes a compound's ability to partition between a lipid-like environment and an aqueous one.[12] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[13]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[13]

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[13]

The "Why": Causality and Impact in Drug Design

Lipophilicity is a double-edged sword in drug discovery. A certain degree of lipophilicity is essential for a drug to passively diffuse across the lipid bilayer of cell membranes, a key step in oral absorption and distribution to tissues.[12] However, excessive lipophilicity can lead to several problems:

  • Poor Aqueous Solubility: Highly lipophilic compounds often have low solubility, which can limit their dissolution in gastrointestinal fluids and become the rate-limiting step for absorption.[14]

  • Increased Metabolic Clearance: Lipophilic molecules are more readily processed by metabolic enzymes (e.g., Cytochrome P450s) in the liver.

  • Promiscuous Binding: High lipophilicity can lead to non-specific binding to plasma proteins and other off-target macromolecules, potentially causing toxicity.

The azetidine ring itself is a relatively polar, sp³-rich scaffold, which can help to reduce the lipophilicity of a molecule compared to larger, more carbon-heavy rings.[3][15] The LogP of this compound derivatives can be precisely tuned by altering the substituents. Adding nonpolar groups (e.g., alkyl chains, aryl rings) will increase LogP, while adding polar groups (e.g., hydroxyls, amides) will decrease it.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for LogP measurement due to its directness and accuracy, though it can be labor-intensive.[12][13]

Objective: To determine the n-octanol/water partition coefficient (LogP) of an this compound derivative.

Materials:

  • This compound derivative

  • n-Octanol (reagent grade, pre-saturated with water)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[16]

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.[16]

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a known volume of this stock solution to a separatory funnel containing a known volume of pre-saturated n-octanol. The final concentration should be low enough to avoid micelle formation and ensure accurate quantification in both phases.

  • Partitioning: Seal the funnel and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. To break up any emulsions that may have formed, centrifugation at a moderate speed (e.g., 2000 x g for 10-15 minutes) is highly recommended.[17]

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Be extremely careful not to contaminate one sample with the other.

  • Quantification: Analyze the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.[16]

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in octanol / Concentration in aqueous buffer). The experiment should be performed in triplicate to ensure reproducibility.

Section 3: Aqueous Solubility - The Gateway to Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH. It is a fundamental property that directly impacts drug absorption and bioavailability, especially for orally administered drugs.[14][18] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal wall.[14]

It is essential to distinguish between two types of solubility measurements commonly used in drug discovery:

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[19][20][21]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. It is a more time-consuming but more accurate measure, crucial for lead optimization and formulation development.[18][19][20]

The "Why": Causality and Impact in Drug Design

Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic oral bioavailability.[18] The incorporation of the polar azetidine scaffold is a known strategy to enhance the aqueous solubility of drug candidates.[3][15] The nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, they can form favorable interactions with water molecules. The solubility of this compound derivatives is highly dependent on both pH (due to their basicity) and the nature of their substituents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility, which is the most relevant measure for understanding a drug's behavior in vivo.

Objective: To determine the thermodynamic aqueous solubility of an this compound derivative.

Materials:

  • This compound derivative (solid, crystalline form if available)

  • Aqueous buffer of interest (e.g., pH 7.4 PBS)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Filtration device (e.g., 0.45 µm syringe filters or filter plates)

  • Analytical instrument for quantification (HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials tightly and place them on a shaker in an incubator set to a constant temperature. Allow the samples to shake for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[19]

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding 0.45 µm filter. This step must be done carefully to avoid disturbing the solid pellet. Centrifugation prior to filtration can also be beneficial.

  • Quantification: Accurately dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a proper calibration curve.[19]

  • Reporting: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., µg/mL or µM at pH 7.4, 25°C). The solid form used (e.g., crystalline, amorphous) should also be reported as it can significantly impact solubility.

Section 4: Crystal Structure and Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its biological activity. The rigid and puckered nature of the azetidine ring pre-organizes the appended substituents into specific spatial orientations.[1][4] This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.[4]

The azetidine ring is not planar. It adopts a puckered conformation to relieve ring strain. The degree of this pucker and the preferred orientation of substituents (axial vs. equatorial) can be influenced by intramolecular interactions, such as the electrostatic gauche effect observed in β-fluorinated amines.[22] Understanding the preferred solid-state conformation through techniques like single-crystal X-ray diffraction provides invaluable insights into the low-energy shapes the molecule can adopt, which can then be used to rationalize structure-activity relationships (SAR) and guide further design.[23]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties discussed and provides a hypothetical, yet representative, range of values for a series of this compound derivatives to illustrate the impact of chemical modifications.

DerivativeR¹ (on N1)R² (on Amine)pKa (Primary Amine)Calculated LogPAqueous Solubility (pH 7.4)
Parent HH~9.5-1.2> 1000 µg/mL
Analog A MethylH~9.6-0.8> 1000 µg/mL
Analog B BenzylH~9.21.5150 µg/mL
Analog C AcetylH~7.0-0.5800 µg/mL
Analog D HPhenyl~8.50.9250 µg/mL

Note: These values are illustrative. Actual experimental values will vary based on the specific structures.

Section 5: Integrated Workflow and Visualizations

To effectively characterize a novel this compound derivative, these physicochemical properties should be assessed in a logical sequence. The following diagrams illustrate the experimental workflow and the conceptual relationship between these properties and a drug's ultimate pharmacokinetic behavior.

Diagram 1: Experimental Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis & Purification cluster_1 Primary Physicochemical Assessment cluster_2 Structural & Advanced Characterization cluster_3 Data Integration & Decision Making start Pure this compound Derivative solubility Aqueous Solubility Assay (Kinetic & Thermodynamic) start->solubility pka pKa Determination (Potentiometric Titration) solubility->pka logp LogP Measurement (Shake-Flask or HPLC) pka->logp crystal Single Crystal Growth & X-Ray Diffraction logp->crystal stability Chemical & Metabolic Stability Assays crystal->stability end Candidate Profile for In Vivo Studies stability->end ADME_Relationship phys_props Physicochemical Properties props pKa (Basicity) LogP (Lipophilicity) Aqueous Solubility Conformation & Rigidity adme Absorption Distribution Metabolism Excretion props:pka->adme:abs affects charge state props:pka->adme:exc affects renal clearance props:logp->adme:abs membrane permeability props:logp->adme:dist tissue penetration, protein binding props:logp->adme:met substrate for enzymes props:sol->adme:abs rate-limiting step target Target Binding (Pharmacodynamics) props:pka->target ionic interactions props:conf->target pre-organization, affinity adme_props Pharmacokinetic Properties (ADME)

Caption: How core physicochemical properties influence ADME and target binding.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 10, 2026, from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved February 10, 2026, from [Link]

  • Cieśla, M., & Gałka, M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 10, 2026, from [Link]

  • Scott, M. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved February 10, 2026, from [Link]

  • O'Hagan, D., et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved February 10, 2026, from [Link]

  • Kaur, R., et al. (2021, June 29). Azetidines of pharmacological interest. PubMed. Retrieved February 10, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 10, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 10, 2026, from [Link]

  • Kotha, A., et al. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. Retrieved February 10, 2026, from [Link]

  • Papke, R. L., et al. (n.d.). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PMC. Retrieved February 10, 2026, from [Link]

  • Kotha, A., et al. (n.d.). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

  • Kotha, A., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved February 10, 2026, from [Link]

  • Ciura, K., et al. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. Retrieved February 10, 2026, from [Link]

  • Sunagawa, M., et al. (n.d.). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Europe PMC. Retrieved February 10, 2026, from [Link]

  • van der Schans, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 10, 2026, from [Link]

  • Tyler, J. L., et al. (n.d.). a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting.... ResearchGate. Retrieved February 10, 2026, from [Link]

  • Short, J., et al. (n.d.). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Ončák, M., & D'Ascenzio, F. (n.d.). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Retrieved February 10, 2026, from [Link]

  • Kumar, V., et al. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Kiraly, P., et al. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved February 10, 2026, from [Link]

  • Zhang, H., et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved February 10, 2026, from [Link]

  • Davies, A. T., et al. (n.d.). Structure of azetidine‐containing compounds found in nature. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Cernijenko, A., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved February 10, 2026, from [Link]

  • Ciura, K., et al. (n.d.). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved February 10, 2026, from [Link]

  • Chen, J., et al. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved February 10, 2026, from [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Retrieved February 10, 2026, from [Link]

  • Procter, D. J., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Europe PMC. Retrieved February 10, 2026, from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Retrieved February 10, 2026, from [Link]

  • Yoko, K., et al. (n.d.). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. Retrieved February 10, 2026, from [Link]

  • Do-Phan, K., et al. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Retrieved February 10, 2026, from [Link]

  • Patsnap. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved February 10, 2026, from [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Retrieved February 10, 2026, from [Link]

  • Tyler, J. L., et al. (n.d.). Calculated Physicochemical Properties. ResearchGate. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine, 3-(p-aminophenyl)-. PubChem. Retrieved February 10, 2026, from [Link]

Sources

Azetidin-3-amine as a Chiral Building Block: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to introduce desirable physicochemical properties have led to its incorporation into numerous clinical candidates and approved drugs.[1][2] Among functionalized azetidines, chiral azetidin-3-amine and its derivatives represent a particularly valuable class of building blocks. The presence of a stereocenter and a versatile primary amine handle allows for the creation of diverse and structurally complex molecules with precise three-dimensional orientations. This guide provides an in-depth analysis of the synthesis and application of chiral this compound, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif is prized in drug design for several key reasons. Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, imparts a unique reactivity profile while maintaining sufficient stability for practical handling.[3][4] This strained ring system also confers a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1]

The incorporation of an azetidine ring can significantly improve a molecule's pharmacokinetic properties, including:

  • Increased Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.

  • Metabolic Stability: The compact, sp³-rich nature of the ring can block metabolic hotspots.[1]

  • Reduced Lipophilicity: Azetidines can serve as "bioisosteres" for more lipophilic groups like gem-dimethyl or phenyl rings, helping to lower the overall logP of a compound.

Specifically, placing an amine at the C3 position introduces a versatile functional handle for diversification. When this amine is part of a chiral center, it allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug discovery.

Synthesis of Enantiomerically Pure this compound

Access to enantiomerically pure this compound is the gateway to its use as a chiral building block. Several synthetic strategies have been developed, often starting from readily available chiral precursors or employing asymmetric catalysis. A common and practical approach involves the conversion of chiral azetidin-3-ones or their precursors.[5]

A key intermediate in many syntheses is N-protected azetidin-3-one. The synthesis of chiral azetidin-3-ones has traditionally relied on methods like the decomposition of α-amino-α′-diazo ketones, which can suffer from safety concerns and limited substrate scope.[5] More modern approaches, such as gold-catalyzed intermolecular oxidation of alkynes, offer a safer and more flexible route to these crucial intermediates with high enantiomeric excess (>98% ee).[5]

Once the chiral N-protected azetidin-3-one is in hand, it can be converted to the corresponding amine via reductive amination.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Conversion to Amine cluster_2 Deprotection Chiral_N_Propargylsulfonamide Chiral N-Propargyl- sulfonamide Gold_Catalysis Gold-Catalyzed Cyclization Chiral_N_Propargylsulfonamide->Gold_Catalysis Intermolecular Oxidation Azetidin_3_one N-Protected Chiral Azetidin-3-one Gold_Catalysis->Azetidin_3_one Reductive_Amination Reductive Amination Azetidin_3_one->Reductive_Amination e.g., NH2OH, then H2/Pd Protected_Amine N-Protected Chiral This compound Reductive_Amination->Protected_Amine Deprotection Deprotection Protected_Amine->Deprotection Acidic Conditions Final_Product Chiral this compound (e.g., HCl salt) Deprotection->Final_Product

Caption: Key functionalization pathways for N-Boc-azetidin-3-amine.

Case Studies in Drug Discovery

The utility of the this compound scaffold is best illustrated by its incorporation into successful drug candidates. The rigid, three-dimensional nature of the substituted azetidine ring allows it to act as a conformationally restricted analogue of more flexible acyclic amines, often leading to improved potency and selectivity. [3]

  • KRAS::SOS1 Inhibitors: In the development of inhibitors for the KRAS::SOS1 protein-protein interaction, a key target in oncology, a novel class of nicotinamide derivatives was discovered. [6]The design incorporated an (R)-azetidin-3-ylamino group, which strategically positioned a basic nitrogen to interact with an acidic region of the SOS1 protein. The lead compound, 12f , demonstrated potent biochemical and cellular activity. [6]

  • Glucokinase Inhibitors: AstraZeneca reported a large-scale synthesis (650 kg) of a key intermediate for AZD1656, a glucokinase inhibitor for type 2 diabetes. [3]This intermediate prominently features a functionalized azetidine core, highlighting the industrial scalability and importance of azetidine chemistry.

Detailed Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for key transformations.

Protocol 1: General Procedure for Amide Coupling with N-Boc-(S)-azetidin-3-amine

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent that minimizes racemization and side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • N-Boc-(S)-azetidin-3-amine

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-(S)-azetidin-3-amine (1.05 eq) in DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Boc-Deprotection of a Functionalized Azetidine

Rationale: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose and the excess acid and solvent can be easily removed by evaporation. Dichloromethane (DCM) is a common solvent for this transformation.

Materials:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected azetidine derivative in DCM (approx. 0.1 M solution).

  • Add TFA (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue, typically the TFA salt of the deprotected amine, can be used directly in subsequent steps or neutralized by partitioning between a base (e.g., saturated NaHCO₃) and an organic solvent.

Conclusion and Future Outlook

Chiral this compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural and physicochemical properties make it a valuable tool for creating novel molecular architectures with enhanced pharmacological profiles. Advances in asymmetric synthesis have made both enantiomers more accessible, paving the way for their broader application. [5][7]As drug discovery continues to move towards more complex, three-dimensional chemical space, the strategic use of conformationally constrained scaffolds like this compound will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • Zhang, G., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines by addition of amines to alkenes. Request PDF. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Available at: [Link]

  • ARKAT USA, Inc. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. Available at: [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. JACS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nemes, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Sharma, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Hili, R., & Yudin, A. K. (2006). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2023). Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Publications. Available at: [Link]

  • Oreate AI Blog. (2024). Understanding Aze Medications: The Role of Azetidine Derivatives. Available at: [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

Sources

Reactivity of the Amino Group in Azetidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers utilizing the azetidin-3-amine scaffold in drug discovery. It synthesizes physicochemical data, reactivity profiles, and validated synthetic protocols to ensure successful incorporation of this rigid diamine into bioactive molecules.[1]

Executive Summary: The Rigid Vector

This compound (3-aminoazetidine) is a high-value pharmacophore in modern medicinal chemistry. Unlike flexible acyclic diamines (e.g., 1,3-diaminopropane), the azetidine ring constrains the spatial orientation of the amino groups, reducing the entropic penalty of binding.

Key Technical Advantage: The scaffold acts as a polarity vector with low lipophilicity (LogP ~ -1.2), often improving the metabolic stability and solubility of lead compounds. However, its reactivity is governed by the competition between the endocyclic secondary amine (N1) and the exocyclic primary amine (N3) .

Physicochemical Profile & Structural Dynamics

The Dual-Amine Challenge

The molecule contains two distinct nucleophilic centers. Understanding their electronic and steric differences is critical for selective functionalization.[1]

FeatureEndocyclic Amine (N1)Exocyclic Amine (N3)
Type Secondary (Cyclic)Primary (Aliphatic)
Hybridization

(distorted)

Estimated pKa ~11.0 - 11.3~9.5 - 10.5
Nucleophilicity High (Lone pair exposed)Moderate
Steric Hindrance Low (Ring constraint)Low to Moderate

Expert Insight: The N1 nitrogen is generally more basic and nucleophilic than the N3 nitrogen. In unprotected this compound, electrophiles will preferentially react at N1.[1] To target the N3 amino group, orthogonal protection of N1 is mandatory .

Conformational Puckering

The azetidine ring is not planar.[1] It undergoes rapid ring puckering to relieve torsional strain (eclipsing interactions).[1]

  • Pucker Angle: ~25–35°[1]

  • Substituent Preference: The 3-amino group prefers the equatorial orientation to minimize transannular steric repulsion with the N1 lone pair and ring hydrogens.

  • Implication: This equatorial projection makes the N3 amine highly accessible to reagents, facilitating rapid coupling kinetics once N1 is masked.

Reactivity Landscape & Selectivity

The following decision tree illustrates the critical pathways for functionalizing this compound.

Reactivity Start This compound (Unprotected) N1_React N1 Functionalization (Dominant Path) Start->N1_React Electrophile (R-X, R-COCl) (Kinetic Control) Prot_Step Protect N1 (e.g., Boc, Cbz, Bn) Start->Prot_Step 1. Selective Protection N3_React N3 Functionalization (Requires Protection) Amide_Coup Amide Coupling (EDC/HOBt or HATU) N3_React->Amide_Coup Red_Am Reductive Amination (NaBH(OAc)3) N3_React->Red_Am Prot_Step->N3_React N1 Masked Deprot N1 Deprotection (TFA or H2/Pd) Amide_Coup->Deprot Red_Am->Deprot Final 3-Functionalized Azetidine Deprot->Final

Figure 1: Selectivity logic flow. Direct reaction leads to N1 substitution.[1] Accessing N3 requires an N1-protection strategy.[1]

Validated Experimental Protocols

Protocol A: Selective Amide Coupling at N3

Target: Synthesis of N-(azetidin-3-yl)amides from 1-Boc-3-aminoazetidine . Rationale: 1-Boc-3-aminoazetidine is the industry-standard starting material. The Boc group suppresses N1 reactivity.[1]

Reagents:

  • Substrate: 1-Boc-3-aminoazetidine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (0.1 M)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes to form the active ester.[1]

  • Addition: Add 1-Boc-3-aminoazetidine.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Look for [M+H-Boc]+ fragment if labile, or [M+Na]+).

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3, water, and brine.[1] Dry over Na2SO4.[1]

  • Deprotection (Optional): Treat the crude material with TFA/DCM (1:4) for 1 hour to liberate the N1 amine for further elaboration.

Self-Validating Check:

  • If conversion is low, check the pH.[1] The reaction requires basic pH (~8-9) for the amine to attack.

  • Note: T3P is preferred for sterically hindered acids or to avoid epimerization of chiral centers in the acid partner.

Protocol B: Reductive Amination at N3

Target: Synthesis of secondary amines at the 3-position.

Reagents:

  • Substrate: 1-Boc-3-aminoazetidine (1.0 equiv)

  • Aldehyde/Ketone: R-CHO (1.1 equiv)

  • Reductant: NaBH(OAc)3 (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops, pH ~5)

  • Solvent: DCE or DCM[1]

Step-by-Step Workflow:

  • Imine Formation: Mix amine and aldehyde in DCE. Add Acetic Acid.[1] Stir for 30-60 mins. Critical: Ensure imine formation before adding reductant to avoid direct reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir overnight at RT.

  • Quench: Add sat. NaHCO3 (aqueous) and stir vigorously for 15 mins to quench boron species.

  • Extraction: Extract with DCM.

Advanced Synthesis: Strain-Release Chemistry

For accessing azetidin-3-amines with sensitive functional groups, strain-release of azabicyclobutanes (ABB) is a cutting-edge method that avoids N-protection steps.

StrainRelease ABB Azabicyclobutane (ABB) Inter Ring Opening (Strain Release) ABB->Inter Activation Nu Nucleophile (R-NH2 or R-MgBr) Nu->Inter Product 3-Substituted Azetidine Inter->Product Protonation

Figure 2: Strain-release pathway. Nucleophilic attack on the bridgehead carbon of ABB relieves ring strain (~60 kcal/mol), generating the 3-substituted azetidine skeleton directly.

Mechanism: The high strain energy of the bicyclic system drives the reaction. A nucleophile attacks the bridgehead carbon, breaking the central bond and generating the azetidine core. This is particularly useful for installing groups at C3 that are difficult to introduce via displacement.[1]

References

  • Wang, B. J., & Duncton, M. A. J. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link

  • Gianatassio, R., et al. (2016).[1] Strain-Release Amination of Enantioenriched Azabicyclobutanes. Science. Link

  • Lowe, D. (2016).[1] Azetidines In The News. In the Pipeline (Science Translational Medicine). Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes and Azetidines as Non-Planar Ether and Amine Scaffolds. Angewandte Chemie International Edition. Link

Sources

Azetidin-3-amine as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of azetidin-3-amine and its role as a versatile bioisostere in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthetic strategies, and strategic applications of this valuable building block, offering field-proven insights to navigate its use in drug design.

Introduction: The Rise of Small, Constrained Scaffolds in Drug Discovery

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The goal is often to fine-tune a molecule's physicochemical and pharmacokinetic properties to enhance its overall drug-like profile. In recent years, small, saturated, and constrained heterocycles have emerged as powerful tools in this endeavor. These scaffolds can impart favorable properties such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, while also providing defined three-dimensional vectors for exiting substituents.

Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention. This compound, in particular, has proven to be a highly effective bioisostere for larger, more lipophilic diamine scaffolds like piperidine and piperazine. Its rigid structure and unique electronic properties offer a compelling solution to many of the challenges faced in modern drug discovery.

Physicochemical Properties of this compound: A Comparative Analysis

The strategic advantage of incorporating this compound into a lead compound stems from its distinct physicochemical properties compared to more traditional scaffolds. The strained four-membered ring influences the basicity (pKa) of the exocyclic amine and the overall lipophilicity (logP/logD) of the molecule.

One of the primary benefits of using the azetidine scaffold is the general trend of lower lipophilicity and higher aqueous solubility compared to its pyrrolidine and piperidine counterparts. The introduction of the polar amine group at the 3-position further enhances these hydrophilic characteristics.

PropertyThis compoundPiperidin-4-aminePyrrolidin-3-amine
Molecular Weight 72.11 g/mol 100.16 g/mol 86.14 g/mol
Calculated logP -1.4 to -1.0-0.5 to 0.1-0.8 to -0.3
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 Ų38.3 Ų
pKa (approximate) 8.5 - 9.5 (ring N), 9.5 - 10.5 (exo N)9.5 - 10.5 (ring N), 10.0 - 11.0 (exo N)9.0 - 10.0 (ring N), 10.0 - 11.0 (exo N)

Data is estimated from various sources and can vary based on substitution and measurement conditions.

The lower pKa of the azetidine ring nitrogen compared to piperidine can be advantageous in reducing off-target effects, such as inhibition of the hERG potassium channel, which is often associated with highly basic centers.

Synthetic Strategies for this compound and its Derivatives

The accessibility of this compound and its derivatives is crucial for its widespread adoption in drug discovery programs. Several robust synthetic routes have been developed, often starting from commercially available precursors.

General Synthetic Workflow

A common approach involves the construction of the azetidine ring followed by the introduction or unmasking of the 3-amino group. Protecting group strategies are critical to ensure regioselectivity and compatibility with subsequent reactions.

G cluster_0 Synthetic Workflow for N-Substituted Azetidin-3-amines start Commercially Available Precursor (e.g., Epichlorohydrin) step1 Ring Formation with a Primary Amine (e.g., Benzylamine) start->step1 step2 Introduction of Azide at C3 (e.g., via epoxide opening) step1->step2 step3 Reduction of Azide to Amine (e.g., H2, Pd/C or Staudinger reaction) step2->step3 step4 Protection of the 3-Amino Group (e.g., Boc anhydride) step3->step4 step5 Deprotection of Ring Nitrogen (if necessary, e.g., hydrogenolysis of benzyl group) step4->step5 step6 Functionalization of Ring Nitrogen (e.g., reductive amination, acylation) step5->step6 final Final N-Substituted This compound Derivative step6->final

Caption: A generalized synthetic workflow for preparing N-substituted this compound derivatives.

Example Protocol: Synthesis of N-Boc-azetidin-3-amine

This protocol outlines a common method for the synthesis of a key intermediate, N-Boc-azetidin-3-amine, which can be further functionalized.

Step 1: Synthesis of 1-benzhydrylazetidin-3-ol

  • To a solution of epichlorohydrin in a suitable solvent (e.g., methanol), add benzhydrylamine.

  • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction and concentrate under reduced pressure. The crude product can often be used directly in the next step.

Step 2: Mesylation of the hydroxyl group

  • Dissolve the crude 1-benzhydrylazetidin-3-ol in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours. Upon completion, wash the reaction mixture with water and brine, then dry over sodium sulfate.

Step 3: Introduction of the azide

  • Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF).

  • Add sodium azide and heat the mixture (e.g., to 80-100 °C) overnight.

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Step 4: Reduction of the azide and Boc protection

  • Dissolve the azide intermediate in a protic solvent (e.g., methanol).

  • Add di-tert-butyl dicarbonate (Boc anhydride).

  • Carefully add a catalyst for hydrogenation (e.g., 10% Pd/C).

  • Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously until the azide is fully reduced.

  • Filter the reaction through celite and concentrate the filtrate to yield the Boc-protected amine.

Step 5: Deprotection of the ring nitrogen

  • The benzhydryl group can be removed under hydrogenolysis conditions, often using a palladium catalyst, sometimes with an acid additive, to yield the final N-Boc-azetidin-3-amine.

This compound as a Bioisostere: Case Studies and Applications

The true value of this compound is demonstrated in its successful application in drug discovery programs to overcome specific challenges.

Bioisosteric Replacement Strategy

The core idea is to replace a larger, more flexible, or more lipophilic amine-containing scaffold with the smaller, more rigid this compound moiety. This substitution can have profound effects on the molecule's properties.

G cluster_0 Bioisosteric Replacement with this compound parent Parent Molecule (e.g., with Piperidine) lead Lead Compound with Liabilities - High Lipophilicity (logP) - Poor Solubility - hERG Inhibition - Metabolic Instability parent->lead replacement Strategic Replacement lead->replacement azetidine This compound Bioisostere azetidine->replacement new_lead Improved Candidate - Lower Lipophilicity - Enhanced Solubility - Reduced hERG Risk - Improved Metabolic Profile replacement->new_lead

Caption: The strategic replacement of problematic scaffolds with this compound to improve drug-like properties.

Case Study: M4 Positive Allosteric Modulators (PAMs)

In the development of M4 positive allosteric modulators for the treatment of schizophrenia, researchers replaced a piperidine ring with an azetidine moiety. This change resulted in a significant improvement in the drug's profile.

  • The Challenge: The initial lead compound containing a piperidine scaffold suffered from high lipophilicity and time-dependent inhibition of cytochrome P450 enzymes.

  • The Solution: Replacing the piperidine with an azetidine ring led to a new series of compounds with:

    • Reduced Lipophilicity: A decrease in cLogP, which is often correlated with improved overall properties.

    • Improved Safety Profile: The azetidine-containing compounds showed no time-dependent inhibition of CYP enzymes and had a better cardiovascular risk profile.

    • Maintained Potency: The modification was well-tolerated, with the new compounds retaining high potency as M4 PAMs.

Case Study: Factor XIa Inhibitors

In the discovery of novel anticoagulants targeting Factor XIa, the this compound scaffold was employed to enhance aqueous solubility and maintain potency.

  • The Challenge: Early lead compounds in the series had poor aqueous solubility, hindering their development as potential oral therapeutics.

  • The Solution: The incorporation of an this compound moiety served as a key polar pharmacophore. This led to:

    • Dramatically Increased Solubility: The azetidine-containing analogues exhibited significantly higher aqueous solubility compared to their predecessors.

    • High Potency and Selectivity: The constrained nature of the azetidine ring allowed for optimal positioning of substituents to maintain high affinity for the Factor XIa active site.

Conclusion: A Versatile Tool for Modern Drug Design

This compound has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of a constrained, three-dimensional structure, and favorable physicochemical properties makes it an attractive bioisostere for a wide range of applications. By strategically replacing larger, more lipophilic scaffolds, the this compound moiety can be used to mitigate common drug development liabilities such as poor solubility, high lipophilicity, metabolic instability, and off-target effects. As synthetic methodologies continue to improve and our understanding of its structural impact grows, the application of this compound in the design of next-generation therapeutics is set to expand even further.

References

  • The Azetidine Ring in Medicinal Chemistry: A Review. Future Medicinal Chemistry. [Link]

  • Azetidines in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Potent and Orally Bioavailable Factor XIa Inhibitor: The Discovery of BMS-986177. ACS Medicinal Chemistry Letters. [Link]

  • The discovery of a novel class of M4 positive allosteric modulators with improved physiochemical and pharmacological properties. Bioorganic & Medicinal Chemistry Letters. [Link]

Methodological & Application

Application Note & Protocols: A Robust, Multi-Step Synthesis of Azetidin-3-amine from 1-Benzhydryl-3-azetidinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern drug discovery.[1] Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can significantly enhance the metabolic stability, solubility, and receptor binding affinity of drug candidates.[1][2] Among the various functionalized azetidines, azetidin-3-amine serves as a critical building block for introducing a key pharmacophoric vector in a spatially defined manner. Its incorporation is a feature of several approved drugs, including the Janus kinase (JAK) inhibitor Baricitinib.[1]

This application note provides a comprehensive, field-proven guide for the synthesis of 1-benzhydrylthis compound, starting from the commercially available 1-benzhydryl-3-azetidinol. The protocol is structured as a three-step sequence that is both reliable and scalable:

  • Activation of the Hydroxyl Group: Conversion of the C3-hydroxyl into a methanesulfonate (mesylate) ester, an excellent leaving group.

  • Nucleophilic Displacement: An S(_N)2 reaction with an azide source to install the nitrogen functionality with a defined stereochemical outcome.

  • Reduction to the Primary Amine: Conversion of the azide to the target primary amine via catalytic hydrogenation.

Finally, we will briefly discuss the subsequent deprotection of the N-benzhydryl group to yield the parent this compound scaffold. Each step is detailed with an explanation of the underlying chemical principles, step-by-step protocols, and critical process parameters to ensure reproducibility and high yield.

Overall Synthetic Workflow

The transformation from 1-benzhydryl-3-azetidinol to 1-benzhydrylthis compound is a robust sequence that proceeds through two stable, isolable intermediates.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction A 1-Benzhydryl-3-azetidinol B 1-Benzhydryl-3-azetidinyl Methanesulfonate A->B MsCl, TEA DCM, 0°C to RT C 3-Azido-1-benzhydrylazetidine B->C NaN3 DMF, 80°C D 1-Benzhydrylthis compound C->D H2, Pd/C MeOH or EtOH

Figure 1: Overall three-step synthetic workflow.

Part 1: Synthesis of 1-Benzhydryl-3-azetidinyl Methanesulfonate (Mesylation)

Principle and Rationale

The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive functionality. Mesylation, the reaction of an alcohol with methanesulfonyl chloride (MsCl), is an exceptionally effective method for this activation. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the HCl generated during the reaction.[3] Dichloromethane (DCM) is an ideal solvent as it is inert and effectively solubilizes the starting material and reagents. The resulting methanesulfonate (mesylate) is an excellent leaving group, approximately 100 times more reactive than tosylate in nucleophilic substitution reactions.

Experimental Protocol

Materials:

  • 1-Benzhydryl-3-azetidinol

  • Methanesulfonyl chloride (MsCl), ≥99.5%

  • Triethylamine (TEA), ≥99.5%, freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-benzhydryl-3-azetidinol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Add methanesulfonyl chloride (1.1 eq) dropwise via a syringe over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form. It is critical to maintain the internal temperature below 5 °C during the addition to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (1x), water (1x), saturated aqueous NaHCO₃ (1x), and finally, brine (1x).[3][4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting 1-benzhydryl-3-azetidinyl methanesulfonate is typically a white to off-white solid and is often of sufficient purity to be used directly in the next step without further purification.[5]

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is exothermic. Maintain strict temperature control during the addition of reagents.

Part 2: Synthesis of 3-Azido-1-benzhydrylazetidine (Azidation)

Principle and Rationale

This step involves the displacement of the mesylate leaving group by the azide ion (N₃⁻), a potent nucleophile.[6] The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the reacting carbon center. Therefore, if the starting alcohol was a specific enantiomer, the resulting azide will have the opposite configuration. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to effectively dissolve the sodium azide salt and promote the S(_N)2 pathway. The reaction is heated to provide the necessary activation energy for the substitution.

Caption: Symmetrical representation of the reaction. A proper chemical diagram would be required for accurate depiction. Figure 2: S(_N)2 displacement of the mesylate by azide.

Experimental Protocol

Materials:

  • 1-Benzhydryl-3-azetidinyl methanesulfonate

  • Sodium azide (NaN₃), ≥99.5%

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude 1-benzhydryl-3-azetidinyl methanesulfonate (1.0 eq) in anhydrous DMF (approx. 0.3 M concentration).

  • Add sodium azide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing a generous amount of water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts and wash them with water (2x) to remove residual DMF, followed by a final wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 3-azido-1-benzhydrylazetidine can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward directly.

Safety Precautions:

  • Extreme Hazard: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Do not use metal spatulas. All manipulations must be performed in a fume hood with appropriate PPE. Acidification of azide solutions will generate highly toxic and explosive hydrazoic acid (HN₃) gas; therefore, acidic workups must be strictly avoided.

Part 3: Synthesis of 1-Benzhydrylthis compound (Reduction)

Principle and Rationale

The conversion of an azide to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is one of the cleanest and most efficient methods.[7] In this process, the azide is reduced by hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds with the liberation of nitrogen gas (N₂), making the workup straightforward. Alcohols like methanol (MeOH) or ethanol (EtOH) are excellent solvents for this reaction. This method is highly chemoselective and generally does not affect other functional groups that might be present, although care must be taken as the N-benzhydryl group can sometimes be cleaved under harsh hydrogenation conditions.

Experimental Protocol

Materials:

  • 3-Azido-1-benzhydrylazetidine

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® (for filtration)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the 3-azido-1-benzhydrylazetidine (1.0 eq) in methanol or ethanol in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (repeat 3x) to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 50 psi in a Parr apparatus for larger scale) at room temperature.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete in 2-6 hours. The disappearance of the azide starting material is often accompanied by the cessation of hydrogen uptake.

  • Upon completion, carefully purge the reaction vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent (MeOH or EtOH).

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the 1-benzhydrylthis compound, usually as an oil or low-melting solid, which is often pure enough for subsequent use.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry on the filter paper. The filter cake should be quenched with water before disposal.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all operations are performed in a well-ventilated area, away from ignition sources.

(Optional) Part 4: N-Benzhydryl Deprotection

The N-benzhydryl group is a common protecting group for secondary amines. It can typically be removed under hydrogenolysis conditions, often requiring a stronger catalyst or additives. A common method involves hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) or standard Pd/C in the presence of an acid, such as HCl in ethanol.[8][9] This step cleaves the C-N bond, releasing the free this compound, often as a salt, and generating diphenylmethane as a byproduct.

Summary of Quantitative Data

StepStarting MaterialKey Reagents (eq)SolventTemp (°C)Time (h)Typical Yield
1. Mesylation 1-Benzhydryl-3-azetidinolMsCl (1.1), TEA (1.5)DCM0 to RT1-3>95%
2. Azidation 1-Benzhydryl-3-azetidinyl MsNaN₃ (1.5)DMF80-904-1285-95%
3. Reduction 3-Azido-1-benzhydrylazetidine10% Pd/C (0.05), H₂ (1 atm)MeOHRT2-6>90%

References

  • Singh, U. P., & Singh, R. K. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]

  • Duncton, M. A. J., & Wang, Y. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Hyvl, J., & Ciganek, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Kaur, N. (2025). Synthesis of azetidines from amine moiety bearing compounds-I. ResearchGate. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • O'Donnell, M. J., et al. (1995). SYNTHESIS OF 3-AMINO 3-PHENYL AZETIDINE. Semantic Scholar. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Google Patents.
  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. [Link]

  • Laurent, M., et al. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • ResearchGate. Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. [Link]

  • Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. [Link]

  • Laurent, M., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • De Kimpe, N., et al. (2016). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry. [Link]

  • Antilla, J. C., & Wulff, W. D. (2001). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. MSU Chemistry. [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry. [Link]

  • Bosch, I., et al. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters. [Link]

  • Fairweather, K. A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

Sources

Application Note: Leveraging Azetidin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Towards Three-Dimensional Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS) by focusing on smaller, simpler molecules.[1] This approach is predicated on the principle that smaller fragments can more efficiently explore the chemical space of a target's binding pocket, often leading to higher-quality hits that can be optimized into potent and selective drug candidates.

Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing complexity of drug targets, particularly those involving protein-protein interactions, has illuminated the need for greater three-dimensionality in fragment design.[2][3] Fragments with significant sp³ character, like azetidin-3-amine, offer a distinct advantage by presenting vectors in three-dimensional space, enabling more specific and nuanced interactions within a binding site.[3][4] The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid, conformationally constrained scaffold that minimizes the entropic penalty of binding, potentially leading to higher affinity.[4][5] This note provides a detailed guide to the strategic use of this compound as a privileged scaffold in FBDD campaigns.

Section 1: Physicochemical Profile of this compound as a Privileged Fragment

This compound is an exemplary 3D fragment due to its unique combination of structural rigidity, low molecular weight, and synthetic tractability.[4][5] Its properties align well with the empirical "Rule of Three" often applied to fragment library design.[6]

Causality Behind the Properties:

  • Low Molecular Weight & Simplicity: Ensures a higher probability of fitting into small pockets within the target protein and provides ample opportunity for synthetic elaboration without quickly exceeding drug-like molecular weight limits.[6]

  • High sp³ Character: The non-planar nature of the azetidine ring allows it to make more specific, directional contacts within a protein binding site compared to flat aromatic fragments.[3][4] This can lead to improved selectivity and better physicochemical properties in downstream compounds.[7]

  • Defined Exit Vectors: The amine and the ring nitrogen provide two well-defined points for synthetic elaboration (fragment growing). This is a critical feature, as the ability to synthetically elaborate a fragment hit is paramount to the success of an FBDD campaign.[8]

  • Improved Solubility: The polar amine group and the nitrogen heterocycle generally confer good aqueous solubility, a crucial property for biophysical screening assays.[7][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in FBDD
Molecular FormulaC₃H₈N₂Low complexity, adheres to "Rule of Three".[6]
Molecular Weight72.11 g/mol Provides a small core for building larger, potent molecules.
cLogP-1.1 (Predicted)Indicates good hydrophilicity, reducing non-specific binding.
pKa (Conjugate Acid)~9.5 (Predicted)The amine is protonated at physiological pH, enabling ionic interactions.
H-Bond Donors2Provides key interaction points for target binding.
H-Bond Acceptors2Offers additional points for hydrogen bonding networks.
Rotatable Bonds0The rigid scaffold reduces the entropic cost of binding.[5]

Section 2: Integrating this compound into an FBDD Campaign

The successful application of this compound requires its thoughtful integration into a multi-stage FBDD workflow, from library design through hit validation and elaboration.

FBDD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Structural Biology & Elaboration Lib_Design Fragment Library Design (Incorporate this compound) Primary_Screen Primary Screen (e.g., SPR) Lib_Design->Primary_Screen Target_Prep Target Protein Preparation & QC Target_Prep->Primary_Screen Orthogonal_Screen Orthogonal Validation (e.g., NMR) Primary_Screen->Orthogonal_Screen Hits Hit_Validation Hit Confirmation & Dose-Response Orthogonal_Screen->Hit_Validation XRay X-ray Crystallography Hit_Validation->XRay Confirmed Hits SAR Structure-Guided Elaboration XRay->SAR Binding Mode Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect the weak binding affinities typical of fragments.[10][11]

Protocol 2.1: Primary Fragment Screening using SPR

  • Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

  • Materials:

    • Biacore™ system or similar SPR instrument.[7][12]

    • Sensor Chip (e.g., CM5, CAP).

    • Target protein (>95% purity).

    • Fragment library containing this compound derivatives, dissolved in 100% DMSO.

    • Running buffer (e.g., HBS-EP+), optimized for target stability and containing a low percentage of DMSO (e.g., 1-5%) to match fragment solutions.

    • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Methodology:

    • Immobilization: Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a density that will provide a robust signal for small fragment binding. A reference flow cell should be prepared (e.g., mock immobilization) to subtract non-specific binding.[11]

    • Sample Preparation: Prepare fragment solutions in running buffer from DMSO stocks. A typical screening concentration is 100-500 µM.

    • Screening Run:

      • Inject a buffer-only sample to establish a stable baseline.[13]

      • Inject each fragment solution over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.[13]

      • A regeneration step may be required between samples if fragments do not fully dissociate.

    • Data Analysis:

      • Subtract the reference channel signal from the active channel signal.

      • Identify "hits" as fragments that produce a response signal significantly above the baseline noise. The response at steady-state is proportional to the extent of binding.

  • Trustworthiness Check: Hits should be re-tested ("confirmation testing") from freshly prepared solutions to rule out false positives due to aggregation or experimental error.[12]

Orthogonal Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to validate hits from a primary screen.[14][15] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can confirm binding and provide information about the binding site location.[14]

Protocol 2.2: Hit Validation using ¹H-¹⁵N HSQC NMR

  • Objective: To confirm the binding of SPR hits and map the interaction site on the target protein.

  • Materials:

    • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

    • Uniformly ¹⁵N-labeled target protein.

    • Validated fragment hits from the primary screen.

    • NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).

  • Methodology:

    • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~50-100 µM) in the NMR buffer.[6] Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

    • Titration: Add a molar excess of the fragment hit (e.g., 10-20 fold excess) to the protein sample.

    • Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

    • Data Analysis:

      • Overlay the reference and test spectra.

      • Binding is confirmed if specific peaks in the protein's spectrum shift or broaden upon addition of the fragment. These are known as Chemical Shift Perturbations (CSPs).

      • The residues experiencing the largest CSPs are likely at or near the fragment's binding site.[14]

  • Causality: The binding of a fragment to the protein alters the local chemical environment of nearby atomic nuclei, causing a change in their resonance frequency (a chemical shift). This provides direct evidence of an interaction.

Structural Characterization: X-ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to its target.[16] This provides definitive proof of binding and reveals the precise interactions, which is invaluable for the subsequent hit-to-lead optimization phase.[16][17]

Protocol 2.3: Co-crystallization of Fragment Hits

  • Objective: To determine the three-dimensional structure of the protein-fragment complex.

  • Methodology:

    • Crystal Soaking or Co-crystallization:

      • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period of minutes to hours.[18]

      • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.

    • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

    • X-ray Diffraction Data Collection: Mount the crystal and collect diffraction data at a synchrotron beamline.[16][18]

    • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. The resulting electron density map should show clear, unambiguous density for the bound fragment.[18]

Section 3: From Hit to Lead: The Synthetic Elaboration of this compound

Once a crystal structure confirms the binding mode of an this compound hit, the next step is synthetic elaboration to increase affinity and selectivity.[8] The structure provides a roadmap for this process. The two nitrogen atoms of the azetidine core are the primary handles for chemical modification.

  • N1 Position (Ring Nitrogen): This position is often solvent-exposed and can be functionalized via reactions like reductive amination, acylation, or sulfonylation. This vector can be used to extend the fragment into nearby sub-pockets or towards the solvent interface to improve properties.

  • C3-Amine Position: The exocyclic amine is a versatile handle for forming amides, sulfonamides, or ureas. This vector can be used to engage key hydrogen bond donors or acceptors within the binding site identified from the crystal structure.

Elaboration cluster_Core This compound Hit cluster_Vectors Synthetic Elaboration Vectors cluster_Chem Example Chemistries cluster_Target Target Interaction Core This compound (Bound in Pocket) N1 N1 Position (Ring Nitrogen) Core->N1 C3 C3-Amine Core->C3 N1_Chem Reductive Amination Acylation Sulfonylation N1->N1_Chem C3_Chem Amide Coupling Urea Formation Sulfonamide Synthesis C3->C3_Chem Target_N1 Explore New Sub-pockets N1_Chem->Target_N1 Target_C3 Engage Key H-Bond Partners C3_Chem->Target_C3

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Azetidin-3-Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of N-Aryl Azetidin-3-Amines in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to impart metabolic stability, and role as a versatile bioisostere have led to its incorporation into a growing number of clinical candidates and approved drugs. Within this class, N-aryl azetidin-3-amines are of particular significance, offering a three-dimensional framework that can be strategically functionalized to modulate the physicochemical and pharmacological properties of bioactive molecules. The direct attachment of an aryl group to the azetidine nitrogen introduces a key structural element for tuning receptor interactions and pharmacokinetic profiles.

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-aryl azetidin-3-amines via the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.

The Cornerstone of N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] This reaction enables the formation of a C-N bond between an aryl halide or pseudohalide and an amine, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired N-aryl amine product and regenerating the Pd(0) catalyst.

The efficiency and scope of this reaction are highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Ligand Exchange & Deprotonation X- X- Ar-Pd(II)(L)-X->X- Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' H-Base+ H-Base+ Ar-Pd(II)(L)-NR'R''->H-Base+ Ar-X Ar-X Ar-X->Ar-Pd(II)(L)-X R'R''NH R'R''NH R'R''NH->Ar-Pd(II)(L)-NR'R'' Base Base Base->Ar-Pd(II)(L)-NR'R''

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Strategic Considerations for the Synthesis of N-Aryl Azetidin-3-Amines

A key challenge in the N-arylation of azetidin-3-amine is the presence of two nucleophilic nitrogen atoms: the ring nitrogen and the exocyclic primary amine. To achieve selective arylation at the desired ring nitrogen, a protection strategy for the exocyclic amine is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.

The overall synthetic strategy involves three main stages:

  • Protection: Protection of the 3-amino group of a suitable azetidine precursor with a Boc group.

  • Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig coupling of the Boc-protected this compound with an aryl halide.

  • Deprotection: Removal of the Boc protecting group to yield the final N-aryl this compound.

a A This compound Precursor B Boc-Protected this compound A->B Protection (Boc)₂O C N-Aryl Boc-Protected this compound B->C Pd-Catalyzed N-Arylation D N-Aryl this compound C->D Deprotection (e.g., TFA, HCl)

Figure 2: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the exocyclic amino group of this compound dihydrochloride.

Materials:

  • This compound dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution or suspension of this compound dihydrochloride (1.0 eq) in the chosen solvent system at 0 °C, add the base (e.g., Et₃N, 2.2 eq) dropwise.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (azetidin-3-yl)carbamate.

Protocol 2: Palladium-Catalyzed N-Arylation of tert-Butyl (Azetidin-3-yl)carbamate

This protocol outlines a general procedure for the Buchwald-Hartwig amination. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • tert-Butyl (azetidin-3-yl)carbamate

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the aryl halide (1.0 eq) and tert-butyl (azetidin-3-yl)carbamate (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired tert-butyl (1-arylazetidin-3-yl)carbamate.

Protocol 3: Boc Deprotection to Yield N-Aryl this compound

This protocol describes the final deprotection step to obtain the target compound.

Materials:

  • tert-Butyl (1-arylazetidin-3-yl)carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification equipment

Procedure:

  • Dissolve the Boc-protected N-aryl this compound (1.0 eq) in a suitable solvent such as DCM.

  • Add the acidic solution (e.g., TFA or HCl in dioxane) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the N-aryl this compound. Further purification by chromatography or crystallization may be necessary.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. The following table summarizes common choices for the N-arylation of amines.

Palladium PrecursorLigandTypical SubstratesKey Advantages
Pd(OAc)₂XPhosAryl chlorides, bromides, and triflates with a wide range of amines.High reactivity and broad applicability.
Pd₂(dba)₃RuPhosParticularly effective for heteroaromatic halides and hindered amines.Excellent for challenging substrates.
Pd₂(dba)₃BrettPhosUseful for the monoarylation of primary amines.High selectivity for monoarylation.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a second-generation biarylphosphine ligand), or ensuring all reagents and solvents are scrupulously dry.

  • Side Reactions: The formation of hydrodehalogenated arene byproduct can occur. Using a less sterically hindered base or a different ligand can sometimes mitigate this issue.

  • Purification Challenges: The final N-aryl this compound products can be polar. Using a mixed solvent system for chromatography, potentially with a small amount of a basic modifier like triethylamine, can improve separation.

  • Protecting Group Stability: While the Boc group is generally stable, prolonged reaction times at high temperatures with very strong bases could potentially lead to some degradation. Monitoring the reaction progress is crucial.

References

Sources

Application Note: Strategic Reductive Amination of Azetidin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles like piperidines. Its high


 character and specific vector positioning allow for the fine-tuning of physicochemical properties (logP, pKa) without significantly increasing molecular weight.

However, the azetidin-3-one core presents a "Stability Paradox." While the 4-membered ring offers unique geometric constraints, the ring strain (~25 kcal/mol) and the nucleophilicity of the secondary amine (if unprotected) create high risks for polymerization and ring-opening decomposition.

This guide provides three field-validated protocols to navigate these challenges, moving beyond generic textbook methods to address the specific nuances of the azetidinone scaffold.

Critical Mechanistic Insights

The Stability/Reactivity Matrix

Successful reductive amination of azetidin-3-one hinges on two factors:

  • Protection Status: You cannot perform this reaction on free azetidin-3-one base. It self-condenses rapidly. You must use 1-Boc-3-azetidinone , 1-Cbz-3-azetidinone , or the HCl salt of the ketone (with careful in-situ neutralization).

  • Hydride Selectivity: The ketone carbonyl in azetidinones is sterically exposed but electronically deactivated compared to cyclohexanones. We utilize Sodium Triacetoxyborohydride (STAB) because it selectively reduces the iminium ion faster than the ketone, minimizing the formation of the azetidin-3-ol byproduct.

Reaction Pathway Visualization

Azetidine_Pathway Start 1-Boc-3-Azetidinone (Electrophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine SideProduct Azetidin-3-ol (Byproduct) Start->SideProduct + Hydride SLOW Amine Amine (Nucleophile) Amine->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Acid Cat.) Product 3-Amino-Azetidine Product Imine->Product + Hydride (STAB) FAST

Figure 1: The kinetic selectivity of STAB prevents direct reduction of the ketone (Red path), favoring the iminium reduction (Green path).

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Applicability: Primary and secondary aliphatic amines, electron-rich anilines. Key Reagent: Sodium Triacetoxyborohydride (STAB).

Rationale: STAB is mild and generates acetic acid in situ, which catalyzes imine formation without polymerizing the strained azetidine ring.

Materials:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for kinetics)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is faster, but DCM is safer/greener.

Step-by-Step Procedure:

  • Solvation: In a dry flask under

    
    , dissolve 1-Boc-3-azetidinone and the Amine in DCE (0.2 M concentration relative to ketone).
    
  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT). Self-Validation: Ensure the solution remains clear. Turbidity implies salt formation that may require more solvent.

  • Hydride Addition: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the ketone (M+Na peaks often visible for Boc-ketones).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
    • Caution:

      
       evolution will be vigorous due to the acetic acid.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1][2] Dry over

    
    .[1]
    
Protocol B: The "Lewis Acid" Method (Titanium Isopropoxide)

Applicability: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates where AcOH is contraindicated. Key Reagent: Titanium(IV) isopropoxide (


).[2]

Rationale:


 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. This is essential for azetidinones, where the steric bulk of the Boc group can hinder imine formation with bulky amines.

Materials:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • 
     (neat, 1.5 – 2.0 equiv)
    
  • Reducing Agent:

    
     (for one-pot) or 
    
    
    
    (for acid stability).
  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step Procedure:

  • Complexation: In a dry vial, mix the Amine and 1-Boc-3-azetidinone.

  • Titanium Addition: Add

    
     neat. The mixture may become viscous or warm slightly.
    
  • Imine Formation: Stir neat or in minimal THF for 4–6 hours (or overnight) under

    
    .
    
    • Checkpoint: This step forms the titanium-imine complex.

  • Dilution & Reduction: Dilute with dry Methanol (0.5 M). Cool to 0°C.

  • Hydride Addition: Add

    
     (2.0 equiv) portion-wise.
    
    • Note: The reaction is exothermic.

  • Quench (The "Titanium Crash"): Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.

Protocol C: Handling Azetidin-3-one Salts (The "In-Situ" Release)

Applicability: When the starting material is Azetidin-3-one HCl (or Tosylate). Risk: Free-basing the ketone in the absence of a trapping agent leads to rapid decomposition.

Procedure Modifications:

  • Suspend Azetidin-3-one HCl in DCM/MeOH (9:1).

  • Add the Amine partner first.

  • Add DIPEA (1.0 equiv exactly) to neutralize the HCl.

  • Immediately add Acetic Acid (1.5 equiv) to re-acidify the medium for the STAB mechanism.

  • Proceed with STAB addition as in Protocol A.

    • Why this works: The amine partner traps the ketone as a hemiaminal faster than the ketone can self-polymerize.

Data Summary & Decision Matrix

Reagent Selection Guide
ParameterSTAB (Protocol A)Ti(OiPr)4 / NaBH4 (Protocol B)NaBH3CN / MeOH
Reaction Rate ModerateSlow (Imine formation), Fast (Reduction)Slow
Steric Tolerance Low to MediumHigh Medium
Side Reactions Low (Alcohol formation)Very LowModerate (Cyanide toxicity)
Water Tolerance ModerateZero (Must be anhydrous)High
Rec. Use Case Standard Library SynthesisWeak Nucleophiles / Hindered AminesLegacy / Last Resort
Decision Tree (DOT Visualization)

Decision_Tree Start Start: Azetidin-3-one Reductive Amination Q1 Is the Amine Sterically Hindered or Electron Deficient? Start->Q1 MethodA Protocol A: STAB + AcOH (Standard) Q1->MethodA No (Primary/Sec. Alkyl) MethodB Protocol B: Ti(OiPr)4 (Lewis Acid) Q1->MethodB Yes (Aniline/Bulky) Q2 Is the Ketone a Salt (HCl)? MethodA->Q2 Q2->MethodA No (Boc-Protected) MethodC Protocol C: In-Situ Neutralization (DIPEA -> AcOH -> STAB) Q2->MethodC Yes

Figure 2: Logic flow for selecting the appropriate reductive amination protocol based on substrate properties.

Troubleshooting & Optimization

  • Issue: Low Conversion / Stalled Reaction

    • Cause: Incomplete imine formation.

    • Fix: Switch to Protocol B (Titanium). The water generated inhibits the equilibrium in Protocol A; Titanium scavenges it.

  • Issue: Dialkylation (with Primary Amines)

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

    • Fix: Use a stepwise approach. Form the imine in MeOH without reducing agent for 2 hours, then add

      
       at 0°C. Alternatively, use a large excess of the amine (2–3 equiv).
      
  • Issue: Gelatinous Workup (Titanium)

    • Cause: Improper quenching of titanium alkoxides.

    • Fix: Use the "Rochelle's Salt" method (saturated Potassium Sodium Tartrate) instead of water/NaOH to solubilize aluminum/titanium salts, or add 10% water in silica gel and filter.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4][7] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amine–Boranes in Reductive Amination. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][8][9] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. [Link]

Sources

Troubleshooting & Optimization

Azetidin-3-amine reaction scale-up issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azetidin-3-amine Reaction Scale-Up: Troubleshooting & Solutions Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 2.1 (Current as of 2026)

Executive Summary: The "Strain" of Scale-Up

This compound is a high-value pharmacophore due to its ability to lower lipophilicity (LogD) and alter metabolic vectors compared to pyrrolidines. However, its scale-up is notoriously difficult due to the high ring strain (~25 kcal/mol) of the azetidine core.

The Primary Failure Mode: Uncontrolled Ring-Opening Polymerization (ROP). Unlike 5- or 6-membered rings, the azetidine free base is metastable. Upon concentration, heating, or exposure to Lewis acids, it undergoes irreversible ROP, turning a clear reaction mixture into an intractable polymer gel.

This guide provides field-proven protocols to navigate these stability islands, focusing on the 1-benzhydryl and N-Boc routes, which are the industry standards for kilogram-scale production.

Visual Workflow: Synthesis & Failure Pathways

The following diagram outlines the two primary industrial routes and the critical "Failure Nodes" where polymerization typically occurs.

Azetidine_ScaleUp cluster_inputs Starting Materials cluster_intermediate Key Intermediate cluster_product Target Product cluster_failure CRITICAL FAILURE MODE Epi Epichlorohydrin Az_OH 1-Benzhydrylazetidin-3-ol Epi->Az_OH Cyclization (aq. solvent, <5°C) Benz Benzhydrylamine Benz->Az_OH Mesylate Activated Mesylate (Thermal Hazard) Az_OH->Mesylate MsCl, TEA (0°C) Polymer Polymerized Gel (Irreversible) Az_OH->Polymer Acidic pH > 40°C Az_Amine_Prot 1-Benzhydrylthis compound Mesylate->Az_Amine_Prot NH4OH/IPA (Pressure, 70°C) Mesylate->Polymer Uncontrolled Exotherm Final_Salt This compound Dihydrochloride (Solid) Az_Amine_Prot->Final_Salt Pd/C, H2 HCl/MeOH Final_Salt->Polymer Free-basing w/o Solvent caption Figure 1: Industrial synthesis workflow showing the 'Happy Path' (Green) vs. Polymerization Risks (Red).

Module 1: Synthesis Route Selection

Q: Which route is scalable: Displacement or Reductive Amination?

Recommendation: For >100g scale, utilize the Mesylate Displacement Route starting from 1-benzhydrylazetidin-3-ol.

Why?

  • Cost: Epichlorohydrin and benzhydrylamine are commodity chemicals.

  • Safety: Avoids the use of azides (explosion hazard) or oximes (thermal instability) required in alternative routes.

  • Purification: The benzhydryl group makes the intermediate lipophilic, allowing for easy aqueous workups before the final difficult deprotection.

Comparative Analysis:

FeatureMesylate Displacement (Recommended)Reductive Amination (Ketone)Direct Displacement (One-Step)
Starting Material 1-Benzhydrylazetidin-3-ol1-Benzhydrylazetidin-3-oneEpichlorohydrin
Key Reagent MsCl / NH4OHNaBH(OAc)3Primary Amines
Scale Limit Multi-kg<100g (Ketone stability)<50g (Yield issues)
Major Risk Mesylate thermal stabilityOver-alkylationPolymerization of SM

Module 2: Critical Process Parameters (The "Kill" Steps)

Issue 1: The Reaction Mixture Turned into a Gel

Diagnosis: Ring-Opening Polymerization (ROP). Mechanism: The azetidine nitrogen is nucleophilic.[1] In the presence of a leaving group (like unreacted epichlorohydrin or mesylate) or Lewis acids, the ring attacks another monomer, opening the ring and propagating a chain reaction.

Troubleshooting Protocol:

  • Temperature Control: Never heat the free base azetidine above 40°C without a solvent.

  • Concentration: Avoid concentrating the free base to dryness. Always keep it in solution (e.g., Toluene, IPA).

  • Quenching: Ensure all alkylating agents (MsCl, Epichlorohydrin) are fully quenched before heating or concentrating.

Issue 2: Low Yield during Mesylation

Observation: Formation of the 3-chloro derivative or elimination products. Solution:

  • Strict Temperature Control: Addition of MsCl must be at <0°C. The reaction is highly exothermic.

  • Base Stoichiometry: Use >1.2 eq of Triethylamine (TEA). The HCl salt of the azetidine is an autocatalyst for polymerization; TEA scavenges this immediately.

Module 3: Isolation & Purification (Downstream)

Q: How do I isolate the product? It’s water-soluble.

The Trap: this compound is a small, polar diamine. It partitions into the aqueous phase during extraction.

Protocol: The "Salt Trap" Method Do not attempt to isolate the free base. Isolate the Dihydrochloride Salt .

  • Hydrogenation: Perform the deprotection (removal of Benzhydryl) in Methanol using Pd/C and H2.

  • Acidification: Add concentrated HCl or HCl/Dioxane directly to the filtered reaction mixture.

  • Crystallization:

    • Concentrate the methanol solution to ~20% volume.

    • Add an antisolvent (Acetone or Et2O).

    • The salt precipitates as a stable, white solid.

Quantitative Solubility Data (Approximate):

SolventFree Base Solubility2HCl Salt Solubility
WaterMiscible>500 mg/mL
MethanolMiscible>200 mg/mL
DichloromethaneHigh<1 mg/mL
AcetoneHigh<5 mg/mL (Precipitates)

Module 4: Safety & Stability

Q: Are there thermal hazards?

Yes. The azetidine ring strain energy is ~25.4 kcal/mol.

Safety Data Sheet (Field Notes):

  • DSC (Differential Scanning Calorimetry): 1-Benzhydrylazetidin-3-yl methanesulfonate exhibits a sharp exotherm starting at ~110°C. Do not distill.

  • Azide Route: If using the azide displacement route (not recommended for scale-up), be aware that low molecular weight organic azides are explosive. The C/N ratio rule suggests azetidinyl azides are high-risk.

Q: Shelf-Life of the Free Base?

Zero. The free base absorbs CO2 from the air (forming carbamates) and polymerizes over time.

  • Storage: Store ONLY as the HCl or Dihydrochloride salt.

  • Conditions: Desiccator, <25°C. The salt is hygroscopic but chemically stable for >2 years.

References

  • Vertex Pharmaceuticals / Inogent: "Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol." Organic Process Research & Development, 2011.[2] Link[2]

  • Inogent Laboratories: "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." Organic Process Research & Development, 2010. Link

  • Wang & Duncton: "A Single-Step Synthesis of Azetidine-3-amines."[1][3] Journal of Organic Chemistry, 2020.[3] Link

  • Rupar Group: "Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines." Macromolecules, 2020.[4] Link

  • Pfizer: "Safe Practices for Azide Chemistry Scale-up." Organic Process Research & Development, 2010. Link

Sources

Side reactions in the N-alkylation of azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Azetidin-3-amine

Topic: Troubleshooting Side Reactions in the


-Alkylation of this compound
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 26, 2023[1]

Introduction: The "Strain-Reactivity" Paradox

This compound is a deceptive scaffold. While it offers a rigid, polar vector for drug design (often used to improve metabolic stability or solubility compared to piperidines), its chemistry is dominated by two opposing forces: high basicity and extreme ring strain (~26 kcal/mol).[1]

In


-alkylation reactions, you are not just battling standard amine selectivity; you are fighting the molecule's desire to relieve this strain. The most common "ghost" products—linear diamines and amino-alcohols—are the result of the azetidine ring springing open after inadvertent activation.

This guide deconstructs the three primary failure modes: Regiochemical Ambiguity , The Azetidinium Trap (Ring Opening) , and Poly-Alkylation .

Module 1: Regioselectivity (The "Wrong Nitrogen" Problem)

The Issue: You intended to alkylate the exocyclic primary amine (


), but the reaction occurred on the ring nitrogen (

), or you obtained an inseparable mixture.

The Mechanism: this compound presents two nucleophilic sites with distinct electronic profiles:

  • 
     (Secondary):  Highly basic (
    
    
    
    ) but sterically constrained.
  • 
     (Primary):  Less basic (
    
    
    
    ) but sterically accessible.

Under kinetic control (e.g., direct alkylation with alkyl halides), the


  often reacts faster due to its higher electron density, despite the steric penalty.[1] However, once mono-alkylated, the ring nitrogen becomes even more nucleophilic, leading to rapid over-alkylation (see Module 2).[1]

Troubleshooting & Solutions:

ScenarioRecommended StrategyWhy?
Target: Exocyclic Amine (

)
Use

-Boc-azetidin-3-amine
Orthogonal protection is the only reliable method. The Boc group deactivates

completely.
Target: Ring Nitrogen (

)
Reductive Amination Aldehydes/Ketones react preferentially with the less hindered

to form imines, but if you use a pre-protected 3-amino group (e.g., 3-(Boc-amino)azetidine), you can selectively alkylate the ring.
Direct Alkylation (No Protection) STOP. This route is mathematically doomed to produce statistical mixtures of mono-, di-, and tri-alkylated species plus ring-opened byproducts.

Module 2: The Azetidinium Trap (Ring Opening)

The Issue: Your LCMS shows the correct mass, but NMR shows a complex aliphatic chain instead of a ring. Or, your yield is inexplicably low.

The Mechanism: This is the most critical failure mode. If the ring nitrogen is alkylated twice (forming a quaternary azetidinium ion ), it becomes a potent electrophile. The ring strain (~26 kcal/mol) drives nucleophilic attack at the ring carbons (


 or 

), snapping the ring open.
  • Trigger: Over-alkylation of

    
    .
    
  • Nucleophiles: The counter-ion (e.g.,

    
    , 
    
    
    
    ), solvent (MeOH,
    
    
    ), or residual base.[1]

Visualizing the Failure Pathway:

Azetidine_Ring_Opening cluster_0 Desired Path cluster_1 The Azetidinium Trap (Fatal) Start This compound Mono N-Alkyl Azetidine (Desired) Start->Mono 1 eq. R-X Quat Azetidinium Ion (Quaternary Salt) Mono->Quat Excess R-X (Over-alkylation) Open Ring-Opened Linear Product Quat->Open Nucleophile (Nu-) Strain Release

Caption: The formation of the quaternary azetidinium ion is the "point of no return," rendering the ring susceptible to immediate hydrolysis or lysis by weak nucleophiles.

Troubleshooting Checklist:

  • Are you using Alkyl Iodides? Iodide is a good nucleophile. If you form the azetidinium iodide, the

    
     can attack the ring and open it. Switch to Alkyl Triflates or Mesylates (non-nucleophilic counter-ions) or use Reductive Amination.
    
  • Is the reaction heated? Heat accelerates ring opening. Keep reactions

    
    .
    
  • Are you using strong bases? Strong bases can promote elimination pathways. Switch to mild organic bases (DIPEA) or inorganic carbonates (

    
    ).
    

Module 3: Experimental Protocols

These protocols are designed to minimize side reactions by controlling stoichiometry and activation methods.

Protocol A: Selective -Alkylation via Reductive Amination (Recommended)

Best for: Attaching alkyl groups to the ring nitrogen while minimizing over-alkylation and ring opening.

  • Reagents: 3-(Boc-amino)azetidine (1.0 equiv), Aldehyde/Ketone (1.1 equiv),

    
     (1.5 equiv), DCE (0.1 M), Acetic Acid (catalytic).[1]
    
  • Step 1 (Imine Formation): Dissolve amine and carbonyl in DCE. Add 1 drop of AcOH. Stir at room temperature for 30-60 min.

    • Checkpoint: Ensure imine formation by LCMS (Mass = M+R-H2O).

  • Step 2 (Reduction): Cool to

    
    . Add 
    
    
    
    portion-wise.
    • Why?

      
       is mild and won't reduce the aldehyde/ketone directly, preventing side-product formation.
      
  • Step 3 (Workup): Quench with sat.

    
    . Extract with DCM.
    
    • Critical: Do not use strong acid for workup; it may deprotect the Boc group prematurely or induce ring opening if unreacted azetidinium species are present.

Protocol B: Selective Exocyclic Functionalization

Best for: Modifying the primary amine while keeping the ring intact.

  • Substrate: Start with 1-Boc-azetidin-3-amine .

    • Note: Never attempt this on the free diamine.

  • Reaction: Perform standard amide coupling, reductive amination, or SNAr.

  • Deprotection (The Danger Zone):

    • Use 4M HCl in Dioxane or TFA/DCM (1:4) at

      
      .
      
    • Warning: Concentrate immediately after consumption of starting material. Prolonged exposure of the resulting ammonium salt to nucleophilic solvents (like MeOH) can lead to slow ring degradation.

FAQ: Quick Troubleshooting

Q: I see a +14 mass shift in my product. What is it? A: This is likely methylation occurring during reductive amination if you used formaldehyde, or potentially a reaction with the solvent if using MeOH/DCM with reactive intermediates.[1] However, in alkylation contexts, check if you have a "homologation" impurity or if you've formed a methylene bridge.[1]

Q: My product is water-soluble and I can't extract it. A: Azetidines are highly polar.

  • Fix: Do not use water/EtOAc extractions.

  • Method: Evaporate the reaction mixture to dryness and purify via Reverse Phase Flash Chromatography (C18) using water/acetonitrile (with 0.1% Formic Acid or Ammonium Bicarbonate).

  • Alternative: Use "salting out" with

    
     and extract with 
    
    
    
    .

Q: Can I use


 to deprotonate the amine for alkylation? 
A: Avoid. 

is too aggressive. It will likely cause ring fragmentation or polymerization of the azetidine. Use

or DIPEA.

References

  • Couty, F., et al. "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity."[1][2][3] European Journal of Organic Chemistry, 2006, pp. 3479–3490.[1][3]

  • Soda, Y., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 2021.[1][2][4]

  • Doda, K., et al. "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv, 2016.[1]

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Protocols."

Sources

Technical Support Center: N-Boc Deprotection of Azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-Boc deprotection of azetidin-3-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this common yet sometimes challenging transformation. The unique structural nature of the azetidine ring—a strained four-membered heterocycle—introduces specific challenges not always encountered with other amines.[1] This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the "why" behind the troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Boc deprotection is sluggish or incomplete. What are the primary causes and how can I drive it to completion?

This is a frequently encountered issue. Incomplete deprotection can stem from several factors, each requiring a targeted solution.

Causality: The acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[2] The efficiency of this process hinges on sufficient acid strength and concentration to initiate the reaction, and reaction conditions that favor the subsequent steps.

Troubleshooting Strategies:

  • Increase Acid Stoichiometry/Concentration: Often, the simplest solution is to increase the equivalents or concentration of the acid.[3] For standard reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensure you are using a sufficient excess.

  • Elevate the Temperature: If the reaction is slow at room temperature, gentle heating to 40-50 °C can significantly accelerate the rate.[3] However, be mindful of potential side reactions, especially with sensitive substrates.

  • Solvent Optimization: The choice of solvent can be critical. While dichloromethane (DCM) is common, solvents like dioxane or protic solvents like methanol can sometimes be more effective.[3] For instance, 4M HCl in dioxane is a very effective reagent for Boc deprotection.[4][5]

  • Reaction Monitoring: Always monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged exposure to harsh conditions.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Byproduct formation is a clear indicator that the reaction conditions are not optimal for your specific substrate. The primary culprits are often related to the reactive tert-butyl cation generated during the deprotection.

Causality: The liberated tert-butyl cation is a potent electrophile that can be trapped by any available nucleophile in the reaction mixture.[6] This can include the solvent, the deprotected amine product, or other functional groups on your molecule, leading to undesired alkylation. Furthermore, the strained azetidine ring itself can be susceptible to ring-opening under strongly acidic conditions.[1]

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent unwanted alkylation is to introduce a "scavenger" into the reaction mixture.[3][6] These are compounds that readily react with the tert-butyl cation, effectively neutralizing it.

    • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices.[3] They act as cation traps, preventing the tert-butyl cation from reacting with your desired product.

  • Control Reaction Time and Temperature: As mentioned previously, prolonged reaction times or excessive heat can promote side reactions. Use LC-MS to determine the point of complete deprotection and quench the reaction promptly.

  • Consider Milder Acids: If ring-opening is a concern, switching to a milder acid might be necessary. While TFA and HCl are standards, acids like p-toluenesulfonic acid (pTSA) can be a greener and sometimes gentler alternative.[7]

Table 1: Comparison of Common Acidic Deprotection Conditions

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0 °C to RTFast, effective, volatile (easy removal)Corrosive, can cause side reactions, not environmentally friendly[7]
Hydrochloric Acid (HCl) 4M in Dioxane or EtOAcStrong acid, readily available, often cleanDioxane is a regulated solvent, potential for Cl- adducts
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amounts in various solventsSolid (easy to handle), less corrosive, greener alternative[7]Slower reaction times, non-volatile salt formation
Q3: My azetidine ring appears to be opening during the deprotection. How can I preserve the ring integrity?

The stability of the azetidine ring is a primary concern, especially under acidic conditions.[1] Ring strain makes it susceptible to nucleophilic attack, which is facilitated by the protonation of the ring nitrogen.

Causality: Protonation of the azetidine nitrogen makes the ring carbons more electrophilic. If a nucleophile is present (including the counter-ion of the acid), it can attack a ring carbon, leading to cleavage of the C-N bond.

Strategies for Ring Preservation:

  • Anhydrous Conditions: Water can act as a nucleophile. Ensuring your reagents and solvents are anhydrous can minimize this pathway.

  • Milder, Non-Nucleophilic Acids: Consider using acids with non-nucleophilic counter-ions. For example, using HCl generated in situ from acetyl chloride in an alcohol solvent can be a milder alternative to concentrated aqueous HCl.[4]

  • Alternative Deprotection Methods: If acidic conditions consistently lead to ring-opening, it's time to consider non-acidic methods. While less common for Boc groups, thermal deprotection or methods employing Lewis acids under carefully controlled conditions might be viable for specific substrates.[8][9]

Q4: The workup and purification of the free this compound are proving difficult. What are some best practices?

The physical properties of this compound—a small, polar, and basic molecule—can make its isolation challenging.

Best Practices for Workup & Purification:

  • Aqueous Basic Wash: After the reaction is complete and the acid has been removed (if volatile), a common procedure is to dissolve the residue in an organic solvent (like ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or another mild base.[3] This neutralizes any remaining acid and converts the amine salt to the free base.

  • Brine Wash: A subsequent wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation: For the parent this compound, distillation can be an effective purification method if it is thermally stable.

    • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is often the best way to achieve high purity.

    • Chromatography: If chromatography is necessary, be aware that small, polar amines can streak on silica gel. It may be beneficial to pre-treat the silica with a small amount of a basic modifier like triethylamine or ammonia in the eluent.

Experimental Protocols

Protocol 1: Standard TFA Deprotection with Scavenger
  • Dissolve the N-Boc-azetidin-3-amine substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a scavenger, such as anisole (5-10 equivalents) or triethylsilane (2-3 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equivalents, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Proceed with an aqueous basic workup as described in the FAQ section.

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the N-Boc-azetidin-3-amine substrate in a minimal amount of a co-solvent like DCM or methanol if solubility is an issue.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS (often complete within 30 minutes to 2 hours).[5]

  • Upon completion, remove the solvent and excess HCl under reduced pressure. The product is often isolated as the hydrochloride salt.

  • To obtain the free amine, perform an aqueous basic workup.

Visualizing the Process

Deprotection Mechanism & Troubleshooting Logic

The following diagram illustrates the general mechanism of acid-catalyzed Boc deprotection and a decision-making workflow for troubleshooting common issues.

Boc_Deprotection_Troubleshooting cluster_mechanism Mechanism cluster_troubleshooting Troubleshooting Workflow start N-Boc Azetidine protonation Protonated Carbamate start->protonation + H+ loss_tbu Carbamic Acid + tBu+ protonation->loss_tbu - tBu+ decarboxylation Free Amine + CO2 loss_tbu->decarboxylation - CO2 tbu_cation tert-Butyl Cation loss_tbu->tbu_cation byproducts Byproducts Observed? tbu_cation->byproducts Causes Alkylation incomplete Incomplete Reaction? incomplete->byproducts No increase_acid Increase Acid / Temp incomplete->increase_acid Yes ring_opening Ring Opening? byproducts->ring_opening No add_scavenger Add Scavenger (e.g., Anisole) byproducts->add_scavenger Yes milder_acid Use Milder Acid (e.g., pTSA) ring_opening->milder_acid Yes increase_acid->incomplete add_scavenger->byproducts milder_acid->ring_opening start_trouble Start Deprotection start_trouble->incomplete

Caption: Boc deprotection mechanism and a corresponding troubleshooting workflow.

References

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Vesce, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Fox, J. M., et al. (2016). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2006). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Managing Azetidine Ring Strain & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing ring strain-induced reactivity of azetidines Ticket ID: AZT-STR-994 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The "Spring-Loaded" Scaffold

Welcome to the Azetidine Technical Support Center. You are likely here because your 4-membered ring has either opened unexpectedly, polymerized, or failed to couple.[1]

The Root Cause: Azetidines possess a ring strain energy (RSE) of approximately 25.4 kcal/mol .[2] While this is slightly lower than aziridines (~27 kcal/mol), it is significantly higher than pyrrolidines (~5 kcal/mol).[1][2] This "spring-loaded" energy drives desirable medicinal properties (rigid vectors, metabolic stability) but creates three primary failure modes in synthesis:[1]

  • Acid-Catalyzed Ring Opening: Protonation converts the amine into a good leaving group, inviting nucleophilic attack.[1]

  • 
    -Hydride Elimination:  During transition metal catalysis, the ring geometry often favors elimination over reductive elimination.[1]
    
  • Polymerization: Free-base azetidines can self-polymerize if stored improperly.[1]

This guide provides self-validating protocols to manage this strain.

Module 1: Stability & Storage Protocols

Issue: "My starting material degraded in the freezer." or "I see multiple baselines on TLC."

The Stability Decision Matrix

Before starting any reaction, classify your azetidine using the diagram below to determine safe handling limits.

AzetidineStability Start Azetidine Substrate Analysis N_Sub Check N-Substituent Start->N_Sub EWG Electron Withdrawing (Boc, Cbz, Ts, Amide) N_Sub->EWG Carbamates/Sulfonamides Alkyl Alkyl / Free Base (Bn, Me, H) N_Sub->Alkyl Alkyl/H Aryl N-Aryl / Heteroaryl N_Sub->Aryl Aryl Stable STABLE Resistant to nucleophiles. Safe on Silica (mostly). EWG->Stable Volatile HIGH RISK Prone to polymerization. Basic (pKa ~11). Avoid acidic workup. Alkyl->Volatile AcidSens pH SENSITIVE Protonation triggers ring opening. Aryl->AcidSens Action1 Store: 4°C Purify: Std Silica Stable->Action1 Action2 Store: -20°C as HCl salt Purify: Basic Alumina Volatile->Action2 Action3 Monitor: LCMS for linear byproducts AcidSens->Action3

Figure 1: Decision matrix for determining storage and purification conditions based on N-substitution electronic effects.

Storage FAQ
  • Q: Can I store free azetidine (unsubstituted)?

    • A: Avoid if possible. Free azetidine is volatile (bp ~62°C) and basic.[1] Convert it to the HCl or TFA salt immediately for long-term storage.[1] The protonated form prevents the nitrogen lone pair from acting as a nucleophile against other azetidine molecules (polymerization).

  • Q: My N-Boc azetidine is decomposing.

    • A: Check for trace acid.[1] Even

      
       can be acidic enough to cleave Boc or open the ring over time. Always filter 
      
      
      
      through basic alumina before NMR or use
      
      
      .[1]

Module 2: Synthetic Transformation (Preventing Ring Opening)

Issue: "I'm trying to cross-couple at C3, but I'm getting linear byproducts or low yields."

Workflow: C3-Functionalization via Cross-Coupling

Traditional Pd-catalyzed couplings often fail due to slow oxidative addition or rapid


-hydride elimination.[1] We recommend Nickel/Photoredox dual catalysis  or Aggarwal's Lithiation-Borylation  sequence.[1]
Protocol A: Nickel-Catalyzed Cross-Coupling (The "Modern" Standard)

This protocol minimizes ring opening by avoiding harsh bases and high temperatures.[1]

Reagents:

  • Substrate: 3-Iodo-N-Boc-azetidine.[1]

  • Catalyst:

    
     (10 mol%) + dtbbbpy (10 mol%).[1]
    
  • Coupling Partner: Aryl Zinc (Negishi) or Aryl Boronic Acid (Suzuki).[1]

  • Solvent: DMA or DMF (degassed).

Step-by-Step Troubleshooting:

  • Ligand Choice: Use dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[1] Its bulk prevents the formation of vacant coordination sites where

    
    -hydride elimination could occur.
    
  • Temperature: Keep

    
    . Higher temperatures increase the entropic drive for ring strain release.[1]
    
  • The "Iodine Trick": If using 3-iodoazetidine, ensure it is freshly passed through a short plug of basic alumina.[1] Trace HI (hydroiodic acid) from decomposition will instantly catalyze ring opening of the remaining starting material.

Protocol B: C-H Functionalization (Lithiation-Borylation)

Based on the work of Aggarwal et al., this allows substitution at the


-position (C2) or C3 without ring opening.

Key Mechanism: Lithiation of


-Boc azetidine occurs at the 

-position. The resulting carbanion is configurationally stable at low temperatures due to the ring strain (preventing planarization).

Critical Control Points:

  • Temperature: Must be -78°C . At > -40°C, the lithiated species can undergo ring fragmentation.[1]

  • Electrophile: Use PinB-O-iPr (Isopropoxyboronic acid pinacol ester).[1]

  • Leaving Group: If creating a C-C bond via homologation, ensure the leaving group (e.g., Carbenoid) is added slowly to prevent exotherms.[1]

Module 3: Troubleshooting Ring Opening

Issue: "I see a mass of M+18 in my LCMS." Diagnosis: You have hydrolyzed the ring (Water attack).

Mechanism of Failure

Acid-mediated ring opening is the most common failure mode.

  • Protonation: The N-lone pair accepts a proton.[1]

  • Activation: The C-N bond weakens (N becomes a better leaving group).

  • Attack: A nucleophile (solvent, counter-ion, or intramolecular pendant group) attacks C2 or C4.[1]

Data Table: Common Ring-Opening Triggers

TriggerSymptom (LCMS/NMR)Root CauseFix
Silica Gel Broad peaks, loss of materialSurface silanols act as Lewis Acids.[1]Add 1%

to eluent or use Basic Alumina .[1]
TFA Deprotection Linear amine (M+18)Nucleophilic attack by water during quench.[1]Use HCl/Dioxane (anhydrous) instead of TFA/DCM.[1]
Nucleophilic Bases PolymerizationBase attacks the ring (acting as nucleophile).Use non-nucleophilic bases: DIPEA , Cs2CO3 , or tBuOK .[1]
Intramolecular Lactone/Lactam formationPendant Amide/Ester attacks ring.[1]Check pKa. If N-substituent is electron-rich, ring is more labile.[1]

Module 4: Visualization of Pathways

The following diagram illustrates the competing pathways during functionalization. Use this to diagnose where your reaction went off-track.[1]

AzetidinePathways Start N-Protected Azetidine Path_Acid Acidic Conditions (H+) Start->Path_Acid Path_Metal Metal Catalysis (Ni/Pd) Start->Path_Metal Path_Base Strong Nucleophile (Nu-) Start->Path_Base Protonated Ammonium Species (Highly Strained) Path_Acid->Protonated MetalComplex Oxidative Addition Complex Path_Metal->MetalComplex RingOpen FAILURE: Linear Amine/Alcohol Path_Base->RingOpen Direct Attack Protonated->RingOpen Nu attack (SN2) Product SUCCESS: Functionalized Azetidine MetalComplex->Product Reductive Elim. Elimination FAILURE: Imine/Alkene MetalComplex->Elimination Beta-Hydride Elim.

Figure 2: Competing reaction pathways.[1] Note that the "Acidic" pathway leads almost exclusively to ring opening, while Metal Catalysis risks elimination if ligands are not optimized.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the Minisci reaction to functionalize azetidines? A: Yes, but with caveats.

  • As the Radical Source: Azetidine-3-carboxylic acid is a common precursor.[1] Decarboxylation generates the radical at C3.[1] This radical is relatively stable and does not typically induce ring opening.[1]

  • As the Substrate: Direct C-H functionalization of the azetidine ring via Minisci is difficult due to polarity mismatch.

  • Reference: See Dunne et al.[1] for decarboxylative couplings of azetidines [1].[1]

Q: How do I deprotect N-Boc without opening the ring? A: The standard TFA/DCM method is risky if your workup involves water and the pH lingers around 2-4.

  • Better Protocol: 4M HCl in Dioxane (anhydrous).[1] The resulting HCl salt precipitates out, preventing nucleophilic attack.[1] Filter the solid under nitrogen.[1]

  • Neutralization: When freeing the base, use a heterogeneous mix (e.g.,

    
     in MeCN) rather than aqueous NaOH to minimize hydrolysis risk.[1]
    

Q: Why is my azetidine synthesis from the di-halide giving low yields? A: This is usually an entropy issue. The cyclization of 1,3-dihalides with amines requires high dilution (0.05 M or less) to favor intramolecular cyclization over intermolecular polymerization.

References

  • Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines. Source:Organic Letters (2022).[1]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source:ACS Medicinal Chemistry Letters (2021).[1][3] [3]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source:Organic & Biomolecular Chemistry (2021).[1]

  • Strain-Release Amination. Source:Science (2016) - Contextual grounding on strain-release functionalization.

  • Lithiation–Borylation of Azetidines. Source:Journal of the American Chemical Society (Aggarwal et al., 2019).[4]

Sources

Technical Support Center: Azetidin-3-amine Handling & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick Specifications

Azetidin-3-amine is a high-value, strained 4-membered heterocyclic building block. Its utility in medicinal chemistry stems from its ability to introduce rigidity and defined vectors into drug candidates.[1] However, its ring strain (~26 kcal/mol) and basicity create specific handling challenges.

Critical Distinction: This compound is commercially available in two primary forms.[2] Your handling protocol must match the form you possess.

FeatureThis compound (Free Base) This compound Dihydrochloride (2HCl)
CAS 102065-86-1102065-89-4
Physical State Colorless to pale yellow liquid/oilWhite to off-white crystalline solid
Stability Low. Volatile, hygroscopic, absorbs CO₂.High. Stable solid, hygroscopic.
Storage 2–8°C, under Argon/Nitrogen.2–8°C (Desiccated).
Primary Risk Polymerization, Carbonate formation.Water absorption (clumping).

Storage & Stability: The "Why is my compound degrading?" FAQ

Q: I bought the dihydrochloride salt, but it has turned into a sticky gum. Is it still usable?

A: It is likely usable but compromised. The dihydrochloride salt is extremely hygroscopic . If the septum was pierced and left in a fridge without a secondary desiccator, it absorbed atmospheric moisture.

  • Diagnosis: Run a proton NMR in D₂O. If the integration matches the structure and no ring-opening peaks (propyl-amine derivatives) are visible, it is just wet.

  • Fix: You cannot easily dry it by heat due to potential ring stress. Dissolve in minimal methanol and co-evaporate with toluene, or dry under high vacuum (<1 mbar) over P₂O₅ for 24 hours.

Q: Why does the free base turn cloudy/white after being left out?

A: This is "chemical weathering" caused by carbamate formation .

  • Mechanism: The highly basic primary amine reacts rapidly with atmospheric CO₂ to form the carbamic acid/carbamate salt.

  • Prevention: The free base must be handled under an inert atmosphere (Schlenk line or Glovebox). Never store the free base in a simple screw-cap vial for extended periods.

Q: Can I store the free base in solution?

A: Yes, but choose the solvent carefully.

  • Recommended: Anhydrous Dichloromethane (DCM) or Toluene. Store at -20°C.

  • Avoid: Acetone or Ethyl Acetate (reacts with amines), or Chloroform (can form dichlorocarbene species over time with strong bases).

Handling & Safety: The "How do I use this safely?" FAQ

Q: What are the specific safety hazards beyond standard amines?

A: While it causes skin burns (H314) like most amines, the hidden risk is ocular damage .

  • Vapor Pressure: The free base is volatile. Vapors can cause temporary visual disturbances (glaucopsia) or severe irritation.

  • Protocol: Always handle the free base in a functioning fume hood. Double-glove (Nitrile) is required.

Q: My reaction requires the free base, but I have the HCl salt. Can I just add TEA/DIPEA to the reaction?

A: Ideally, no.

  • Reasoning: Adding Triethylamine (TEA) or Diisopropylethylamine (DIPEA) generates TEA·HCl salts in your reaction mixture. These salts can buffer the pH or precipitate, potentially trapping your azetidine or interfering with metal catalysts.

  • Best Practice: Perform a distinct "Free-Basing" step (See Protocol B below) to isolate the pure amine before adding it to sensitive catalytic cycles.

Troubleshooting Experimental Issues

Q: My yield is low, and I see a linear byproduct. What happened?

A: You likely triggered Nucleophilic Ring Opening .

  • Trigger: Strong nucleophiles, high heat (>80°C), or Lewis Acids can attack the strained ring.

  • Causality: If the ring nitrogen is protonated (or acylated with an electron-withdrawing group), the C2/C4 carbons become electrophilic. A nucleophile attacks C2, breaking the C-N bond and relieving the ring strain.

  • Solution: Keep reaction temperatures <60°C. If acylating the nitrogen, ensure the base is added before the acyl chloride to scavenge HCl immediately.

Q: I cannot extract the free base from water. It stays in the aqueous layer.

A: this compound is a small, polar molecule (C₃H₈N₂). It is water-miscible .[3] Standard Ethyl Acetate/Water extractions will fail.

  • Solution: Use a "Salting Out" method (saturate aqueous layer with K₂CO₃) and extract with DCM:Isopropanol (3:1) or n-Butanol . Alternatively, avoid aqueous workup entirely by using resin-based neutralization (See Protocol B).

Visual Logic: Storage & Reactivity Decision Trees

Figure 1: Storage Decision Matrix

Caption: Logic flow for determining optimal storage conditions based on physical form and usage frequency.[4]

StorageMatrix Start Incoming this compound FormCheck Check Form Start->FormCheck Salt Dihydrochloride Salt (2HCl) FormCheck->Salt Solid FreeBase Free Base (Liquid) FormCheck->FreeBase Liquid SaltStorage Store at 2-8°C Keep Desiccated Shelf Life: >2 Years Salt->SaltStorage FreeBaseCheck Immediate Use? FreeBase->FreeBaseCheck UseNow Keep on Ice Purge with Argon Use within 24h FreeBaseCheck->UseNow Yes LongTerm Store at -20°C Sealed under Argon Avoid Freeze/Thaw FreeBaseCheck->LongTerm No

Figure 2: Degradation & Reactivity Pathways

Caption: Common failure modes. Path A (Ring Opening) occurs under acidic/nucleophilic stress. Path B (Carbamate) occurs with air exposure.

Reactivity Azetidine This compound (Strained Ring) Acid Acidic Conditions + Nucleophile (Nu-) Azetidine->Acid Air Air Exposure (CO2 + H2O) Azetidine->Air RingOpen Ring Opening (Linear Byproduct) Acid->RingOpen Strain Release Carbamate Carbamate Salt (White Solid/Crust) Air->Carbamate Rapid Reaction

Validated Protocols

Protocol A: Safe Transfer of Free Base (Air-Sensitive)

Use this when handling the liquid free base to prevent carbonation.

  • Preparation: Flush a clean syringe and needle with dry Nitrogen or Argon 3 times.

  • Access: Insert a needle connected to an inert gas line (bubbler) into the source bottle septum to equalize pressure.

  • Draw: Insert the sample syringe. Draw the required volume slowly to avoid cavitation.

  • Transfer: Inject directly into the reaction vessel (which should already be under inert gas).

  • Seal: Parafilm the source bottle immediately after removing the gas line.

Protocol B: Generating Free Base from HCl Salt (Resin Method)

Use this to obtain pure amine without water extraction issues.

  • Dissolve: Dissolve 1.0 eq of this compound·2HCl in minimal dry Methanol (MeOH).

  • Prepare Resin: Wash Amberlyst A-21 (weakly basic resin) with MeOH to remove preservatives.

  • Neutralize: Add 3.0 eq (by capacity) of the washed resin to the amine solution.

  • Agitate: Stir gently for 30 minutes at Room Temp.

  • Filter: Filter off the resin using a fritted glass funnel. Wash resin with 2x small volumes of MeOH.

  • Concentrate: Evaporate the MeOH filtrate under reduced pressure (keep bath <30°C) to obtain the free base oil.

    • Note: Use immediately.[5] Do not store.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on ring strain and reactivity).

Sources

Validation & Comparative

A Comparative Guide to Azetidin-3-amine and Other Small Cyclic Amines in Potency Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, small cyclic amines are foundational scaffolds in the design of novel therapeutics. Their constrained conformations and unique physicochemical properties offer distinct advantages in modulating biological targets. This guide provides an in-depth comparison of azetidin-3-amine with other small cyclic amines, namely cyclopropylamine, cyclobutylamine, pyrrolidin-3-amine, and piperidin-4-amine. We will delve into their structural and electronic characteristics, compare their potency in relevant biological assays, and provide detailed experimental protocols for researchers to validate these findings.

Physicochemical Properties: The Foundation of Potency

The biological activity of a small molecule is intrinsically linked to its physicochemical properties. For small cyclic amines, key parameters such as basicity (pKa), lipophilicity (logP), and conformational rigidity dictate how they interact with their biological targets.

Basicity (pKa)

The basicity of the amine group is crucial for forming ionic interactions with acidic residues in a protein's binding pocket. The pKa of the conjugate acid of an amine reflects its basicity; a higher pKa indicates a stronger base.[1] The ring size and hybridization of the nitrogen atom significantly influence basicity.[2] In the series of saturated heterocyclic amines, basicity generally increases with ring size from the strained four-membered azetidine to the more flexible six-membered piperidine.[2] This trend is attributed to the changing hybridization of the nitrogen lone pair. In smaller, more strained rings like azetidine, the C-N-C bond angle is compressed, leading to a higher s-character of the nitrogen's lone pair orbital.[2] This increased s-character brings the lone pair closer to the nucleus, making it less available for protonation and thus rendering the amine less basic.[2]

CompoundRing SizepKa (Conjugate Acid)
Azetidine4~11.29
Pyrrolidine5~11.27[3][4]
Piperidine6~11.22[3]

Note: pKa values can vary slightly depending on the experimental conditions. The values presented are representative.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The logP values of small cyclic amines are influenced by their overall shape and the exposure of the polar amine group.

CompoundStructurePredicted LogP
This compound-1.3
Cyclopropylamine0.1
Cyclobutylamine0.4
Pyrrolidin-3-amine-0.9
Piperidin-4-amine-0.5

Note: These are predicted logP values and can vary from experimental values.

Conformational Analysis

The rigid or semi-rigid nature of cyclic amines reduces the entropic penalty upon binding to a target, which can lead to higher affinity.[5] The conformational preferences of these rings dictate the spatial orientation of the amine and any substituents, which is critical for precise interactions with a binding site.

  • Azetidines: Possess a high degree of ring strain and a relatively planar conformation.[6] This rigidity can be advantageous in pre-organizing the molecule for optimal binding.

  • Cyclopropylamines & Cyclobutylamines: These carbocyclic amines also offer conformational rigidity. The cyclopropyl group is planar, while the cyclobutyl ring exists in a puckered conformation.

  • Pyrrolidines: Exhibit a greater degree of flexibility than azetidines, adopting various envelope and twisted conformations. This "pseudo-rotation" allows them to explore a larger conformational space.

  • Piperidines: The most flexible of this series, predominantly adopting a chair conformation to minimize steric strain. This flexibility can be beneficial for adapting to different binding pocket shapes.

Caption: Increasing ring size in cyclic amines correlates with greater conformational flexibility.

Comparative Potency in Biological Assays

Direct, head-to-head comparisons of the parent small cyclic amines in potency assays are not abundantly available in the literature. However, by examining studies on their derivatives, we can infer the influence of the core scaffold on biological activity. Here, we focus on three well-studied drug targets: the Histamine H3 Receptor (H3R), Fatty Acid Amide Hydrolase (FAAH), and Monoamine Oxidase A (MAO-A).

Histamine H3 Receptor (H3R) Agonism

The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters.[7]

A study on non-imidazole H3R agonists identified a potent derivative of this compound, compound 14d (VUF16839), which demonstrated high affinity and full agonism at the human H3R.[8] This highlights the suitability of the azetidine scaffold for H3R ligand design.

CompoundScaffoldAssay TypePotency (pKi)Efficacy (pEC50)
14d (VUF16839)This compound derivativehH3R Binding8.59.5
HistamineEndogenous LigandhH3R Functional-8.6

Data from reference[8].

While direct comparative data for pyrrolidin-3-amine and piperidin-4-amine in the same study is unavailable, other research has shown that pyrrolidine-based structures can also yield potent H3R agonists.[9] The rigid nature of the azetidine ring in compound 14d likely contributes to its high potency by locking the pharmacophoric elements in a bioactive conformation.

H3R_Signaling Agonist H3R Agonist (e.g., this compound derivative) H3R Histamine H3 Receptor Agonist->H3R Binds to Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylate Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases Response Cellular Response cAMP->Response Leads to

Caption: Agonist activation of the Gi/o-coupled H3 receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, making it a therapeutic target for pain and inflammation.[10]

Studies have identified both azetidine and piperidine derivatives as FAAH inhibitors. For instance, a racemic azetidine derivative, VER-24052, was found to be a reasonably potent FAAH inhibitor.[2] Similarly, piperidine-based ureas have been developed as potent and selective FAAH inhibitors.[10][11]

While a direct comparison of the parent amines is lacking, the successful incorporation of these scaffolds into potent inhibitors suggests that their structural features are compatible with the FAAH active site. The choice between these scaffolds would likely depend on the desired vector for substituents and the overall ADME profile of the inhibitor.

Monoamine Oxidase A (MAO-A) Inhibition

MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin and norepinephrine, and its inhibition is a strategy for treating depression.[12][13]

Although direct comparative data for the parent small cyclic amines as MAO-A inhibitors is scarce, the literature contains numerous examples of more complex molecules incorporating these rings that exhibit MAO inhibitory activity. The basic amine is a key feature for interaction with the active site of MAO enzymes. The different ring systems would position this amine and other interacting moieties in distinct spatial arrangements, influencing potency and selectivity for MAO-A versus MAO-B.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed protocols for relevant in vitro potency assays.

Histamine H3 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the H3R by assessing its ability to compete with a radiolabeled ligand.[14][15]

Objective: To determine the inhibitory constant (Ki) of test compounds for the human H3 receptor.

Materials:

  • HEK-293T cells transiently or stably expressing the human H3 receptor.

  • [³H]-Nα-methylhistamine (radioligand).

  • Binding Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.[14]

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Non-specific binding control: Histamine (10 µM).[14]

  • 96-well filter plates (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293T cells expressing the hH3R.[14]

    • Resuspend cells in lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 16,000 x g for 20 minutes at 4°C.[14]

    • Resuspend the membrane pellet in binding buffer.[14]

    • Determine protein concentration using a standard method (e.g., Bradford assay).[14]

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Test compound at various concentrations or vehicle control.

      • Radioligand ([³H]-Nα-methylhistamine) at a final concentration of ~0.3 nM.[14]

      • Cell membranes (e.g., 30 µg protein per well).[14]

    • For non-specific binding wells, add 10 µM histamine.[14]

    • Incubate for 90 minutes at room temperature with gentle shaking.[14]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the pre-soaked filter plate.[14]

    • Wash the filters four times with ice-cold wash buffer.[14]

    • Dry the filter plate and add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the H3R radioligand binding assay.

cAMP Functional Assay for H3R Agonism

This assay measures the ability of a compound to activate the Gi/o-coupled H3R, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the EC50 and intrinsic activity of test compounds as H3R agonists.

Materials:

  • HEK-293T cells co-expressing the human H3R and a cAMP biosensor (e.g., GloSensor™).

  • Forskolin (to stimulate adenylate cyclase).

  • Test compounds at various concentrations.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the engineered HEK-293T cells in a 96-well white plate and incubate overnight.

  • Assay:

    • Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's protocol.

    • Add test compounds at various concentrations to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production (except for basal control wells).

    • Incubate for 15-30 minutes at room temperature.

  • Detection:

    • Measure luminescence using a plate-reading luminometer. A decrease in luminescence relative to the forskolin-only control indicates Gi/o activation.

  • Data Analysis:

    • Plot the luminescence signal against the log of the test compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

    • Calculate the intrinsic activity relative to a known full agonist.

Conclusion

This compound and its related small cyclic amines represent a rich source of scaffolds for drug discovery. Their distinct physicochemical properties, arising from differences in ring size, strain, and conformational flexibility, translate into varied potencies and selectivities at different biological targets. While direct comparative potency data for the parent amines remains an area for further investigation, the available literature on their derivatives clearly demonstrates their value. This compound, with its conformational rigidity, has proven to be an excellent starting point for potent H3R agonists. The larger, more flexible pyrrolidine and piperidine rings also find widespread use in targeting a range of receptors and enzymes. The choice of a particular cyclic amine scaffold should be guided by a thorough understanding of the target's binding site topology and the desired physicochemical properties of the final drug candidate. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this important class of molecules.

References

  • Eduncle. Pyrrolidines and piperidines which is more basic....?? Available at: [Link].

  • Chemistry Stack Exchange. Relative basicity of cyclic amines. Available at: [Link].

  • J. Med. Chem. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at: [Link].

  • PubMed. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Available at: [Link].

  • Biol. Pharm. Bull. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Available at: [Link].

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. Available at: [Link].

  • PubMed Central. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Available at: [Link].

  • PMC. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Available at: [Link].

  • PubMed Central. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Available at: [Link].

  • J. Med. Chem. Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Available at: [Link].

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link].

  • ResearchGate. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Available at: [Link].

  • Chemistry LibreTexts. 24.3: Basicity of Amines. Available at: [Link].

  • J. Chem. Soc., Perkin Trans. 2. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Available at: [Link].

  • PubMed Central. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Available at: [Link].

  • PubMed. Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates. Available at: [Link].

  • ResearchGate. List of studied lipophilic amines. Available at: [Link].

  • AIR Unimi. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link].

  • PubMed. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Available at: [Link].

  • PubMed Central. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Available at: [Link].

  • Wikipedia. Cyclic compound. Available at: [Link].

  • Quora. Which is a stronger base, pyrrolidine or piperidine?. Available at: [Link].

  • ResearchGate. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Available at: [Link].

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available at: [Link].

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available at: [Link].

  • PubMed. A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent. Available at: [Link].

  • bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. Available at: [Link].

  • MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Available at: [Link].

  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. Available at: [Link].

  • ResearchGate. Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Available at: [Link].

  • Drug Design. Conformational Analysis. Available at: [Link].

  • PubMed Central. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Available at: [Link].

  • ResearchGate. Dissociation Constant (p K a ) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Available at: [Link].

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. Available at: [Link].

  • ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available at: [Link].

Sources

Structural Biology of Proteins in Complex with Azetidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the traditional pyrrolidine (5-membered) and piperidine (6-membered) scaffolds.

This guide objectively compares the structural and physicochemical performance of azetidine-based ligands against their larger ring counterparts. It provides experimental protocols for crystallographers and medicinal chemists to exploit the unique "butterfly" puckering and distinct exit vectors of azetidines to optimize ligand efficiency (LE) and metabolic stability.

Part 1: The Azetidine Advantage – A Comparative Analysis

The shift from a 5- or 6-membered ring to a 4-membered azetidine is not merely a reduction in size; it is a strategic alteration of the ligand's physicochemical profile and 3D projection.

Comparative Performance Metrics

The following table contrasts Azetidine against its primary alternatives in the context of protein binding and lead optimization.

FeatureAzetidine (4-ring) Pyrrolidine (5-ring) Piperidine (6-ring) Structural Implication
Ring Geometry Puckered "Butterfly" (~37°)Envelope / TwistChair / BoatAzetidines offer a unique, rigid exit vector distinct from the "floppy" envelope of pyrrolidines.
Lipophilicity (LogP) Lowest (Reduces LogP by ~0.5–1.0 vs 6-ring)IntermediateHighCritical for lowering lipophilicity to improve ADME without losing ligand efficiency.
Basicity (pKa) ~11.3 (Parent)~11.3~11.1High basicity often requires fluorination (e.g., 3,3-difluoroazetidine) to modulate pKa for protein binding.
Metabolic Stability High ModerateLow (prone to oxidation)Azetidines resist P450 oxidation better than larger rings due to steric/electronic factors.
Covalent Potential Moderate (Ring strain ~25 kcal/mol)LowLowRing strain allows for targeted covalent inhibitors (e.g., with oxadiazoles) if activated.

Expert Insight: The "Azetidine Switch" is most effective when a pyrrolidine ligand suffers from metabolic instability or poor solubility. Replacing the 5-ring with a 4-ring often maintains the key nitrogen interaction while reducing the hydrophobic footprint.

Part 2: Structural Dynamics & Binding Modes

Understanding the conformational landscape of azetidine is prerequisite to successful structure-based design.

The "Butterfly" Pucker

Unlike the planar representation often seen in 2D sketches, the azetidine ring in protein crystal structures is rarely flat. It adopts a puckered conformation to relieve torsional strain.

  • Puckering Angle: Electron diffraction and X-ray studies confirm a dihedral angle of ~37° .

  • Impact: This pucker orients substituents at the C3 position into specific "axial-like" or "equatorial-like" vectors, which are distinct from the vectors available to pyrrolidines.

Vector Analysis (Exit Vectors)

In spiro-azetidine scaffolds (increasingly popular in FBDD), the nitrogen atom and the C3-substituent provide rigid, orthogonal exit vectors.

  • Case Study: In the development of STAT3 inhibitors , replacing a proline core with an azetidine-2-carboxamide maintained the critical H-bonds but altered the vector of the hydrophobic tail, resulting in sub-micromolar potency (

    
    ) and improved permeability (Source: J. Med.[1] Chem., 2020).
    

Part 3: Experimental Protocol – High-Concentration Soaking

Azetidine fragments are often highly soluble but weakly binding (


 in mM range). Capturing them in complex requires a rigorous soaking strategy that differs from standard lipophilic fragment protocols.
Protocol: High-Throughput Soaking of Azetidine Fragments

Objective: Obtain high-resolution (<2.0 Å) complex structures of low-affinity azetidine fragments.

Phase 1: Crystal Preparation
  • System Selection: Choose a crystal form with solvent channels >40% to accommodate the ligand diffusion.

  • Cryo-Protection: Azetidines are polar. Avoid high-salt cryo-buffers if possible; use PEG/Glycerol mixtures to minimize osmotic shock during soaking.

Phase 2: The Soaking Workflow
  • Step 1 (Solubility Check): Dissolve azetidine fragment to 100 mM in 100% DMSO. If precipitation occurs, switch to

    
    -DMSO or Ethylene Glycol.
    
  • Step 2 (The Soak):

    • Standard: Dilute fragment to 20–50 mM final concentration in the crystallization drop.

    • Duration: 1 hour to overnight. (Note: Azetidines diffuse rapidly due to low MW).

  • Step 3 (Harvesting): Flash cool in liquid nitrogen. Crucial: Do not back-soak (wash) the crystal; the off-rate (

    
    ) of azetidines is typically very fast, and washing will empty the pocket.
    
Phase 3: Data Processing & Refinement
  • Restraints: Generate specific CIF restraints for the azetidine ring using eLBOW or Grade , ensuring the ring pucker energy term is accurate. Do not force the ring flat.

  • Density Analysis: Look for the characteristic "butterfly" shape in the

    
     map. If the ring appears flat, it may be a dynamic average of two puckered states (disorder).
    

Part 4: Visualization of the Design Cycle

The following diagram illustrates the decision logic for transitioning from a hit to a lead using azetidine scaffolds, specifically highlighting the "Spiro-Cycle" optimization path.

Azetidine_Optimization_Cycle cluster_success Lead Generation Hit Initial Hit (Pyrrolidine/Piperidine) Analysis Structural Analysis (Check Metabolic Stability & Vectors) Hit->Analysis Design Design: Azetidine Switch (Reduce Ring Size) Analysis->Design High LogP / Low Stability Synthesis Synthesis: Spiro-Azetidine / 3,3-Difluoro Design->Synthesis Soaking Exp: High-Conc Soaking (50mM, No Wash) Synthesis->Soaking Xray X-Ray Crystallography (Verify Pucker & Vector) Soaking->Xray Decision Outcome Evaluation Xray->Decision Decision->Hit Loss of Potency (Revert/Hybridize) Decision->Synthesis Wrong Vector (Modify Substituents) Lead Optimized Lead (Improved LLE & ADME) Decision->Lead Validated Structure

Caption: Logic flow for optimizing hits via Azetidine ring contraction, emphasizing the structural validation step.

References

  • Physicochemical Properties of Azetidines: Stepaniuk, O. et al.[1][2] "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.

  • Structural Biology of Azetidine Puckering: Bond, A. D. et al. "Azetidine, pyrrolidine and hexamethyleneimine at 170 K." Acta Crystallographica Section C. (2008).[3]

  • Azetidines in STAT3 Inhibitors (Case Study): Bai, L. et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[1] Journal of Medicinal Chemistry. (2020).

  • Spiro-Azetidines in Drug Discovery: Mykhailiuk, P. K.[4] "“Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art." Angewandte Chemie. (2025).[5]

  • Covalent Reactivity of Azetidines: Covala, S. et al. "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." ACS Chemical Biology.

Sources

Azetidin-3-amine in Modern Drug Discovery: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning medicinal chemist, the selection of small, saturated heterocycles is a critical decision that profoundly impacts a drug candidate's potency, selectivity, and pharmacokinetic profile. While piperidines and pyrrolidines have long been the workhorses of drug design, the four-membered azetidine ring, particularly the versatile azetidin-3-amine moiety, has emerged as a powerful tool for overcoming common drug discovery hurdles. This guide provides an in-depth analysis of this compound's application in successful drug discovery projects, offering a comparative perspective supported by experimental data and detailed protocols.

The value of the azetidine scaffold lies in its unique combination of stability and conformational rigidity.[1] Unlike the more flexible five- and six-membered rings, the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) restricts the spatial orientation of its substituents.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and potency.[3] Furthermore, its sp³-rich, three-dimensional character enhances properties like aqueous solubility and metabolic stability compared to more planar aromatic systems, making it an attractive scaffold for modern drug design.[4][5][6]

This guide will explore these principles through the lens of marketed drugs, demonstrating the tangible benefits of incorporating the this compound motif.

Visualizing the this compound Scaffold

The fundamental structure of this compound provides two key points for diversification: the ring nitrogen (N1) and the exocyclic amine (C3). This allows for fine-tuning of properties by exploring different substitution patterns.

Caption: Core structure of this compound highlighting the two primary points for chemical modification.

Case Study 1: Janus Kinase (JAK) Inhibitors - Baricitinib & Abrocitinib

The Janus kinase family of enzymes is a cornerstone of cytokine signaling, making them a prime target for inflammatory and autoimmune diseases. The discovery of potent and selective JAK inhibitors has been a major therapeutic advance. Both Baricitinib (for rheumatoid arthritis) and Abrocitinib (for atopic dermatitis) feature a central pyrrolo[2,3-d]pyrimidine core, but critically, they utilize an azetidine moiety to interact with the solvent-front region of the kinase.[7][8][9]

The Rationale: Why Azetidine?

In the development of JAK inhibitors, early candidates often employed more flexible side chains like dimethylamine or larger rings like piperidine. The strategic replacement with an azetidine ring offered several distinct advantages:

  • Optimal Vector Projection: The rigid, four-membered ring projects the N-sulfonyl group (in Baricitinib's case) into an optimal vector to engage with the target, without the conformational ambiguity of acyclic analogues.

  • Improved Physicochemical Properties: Compared to larger, more lipophilic rings like piperidine, the compact azetidine ring helps to maintain a lower molecular weight and lipophilicity, contributing to a more favorable "drug-like" profile. This can positively impact solubility and permeability.

  • Enhanced Selectivity: By locking the substituent in a specific orientation, the azetidine ring can improve selectivity against other closely related kinases, reducing the potential for off-target effects.

Comparative Performance Data

The choice of the azetidine is validated by comparing its performance to logical alternatives. While direct head-to-head data for Baricitinib with exact piperidine/pyrrolidine analogues in the same series is proprietary, structure-activity relationship (SAR) principles from similar kinase programs consistently show the benefits of constrained systems. For example, in the discovery of STAT3 inhibitors, moving from a more flexible proline-amide scaffold to a rigid azetidine-carboxamide scaffold resulted in the first sub-micromolar inhibitors in the series.[10] This highlights the potency gains achievable through conformational constraint.

Compound ClassKey FeatureGeneral Impact on PerformanceSupporting Rationale
Azetidine Analogues (e.g., Baricitinib) Constrained 4-membered ringHigh Potency & SelectivityReduced entropic penalty on binding; optimal vector for substituent interaction.[3]
Pyrrolidine/Piperidine Analogues Flexible 5/6-membered ringsOften Potent, but may have lower selectivity or higher lipophilicityIncreased conformational flexibility can lead to binding at off-targets. Larger rings increase LogP.
Acyclic Amino Analogues (e.g., Dimethylamine) Highly FlexibleTypically lower potencyHigh entropic cost to adopt the required bioactive conformation for binding.
Signaling Pathway Interruption

Baricitinib and Abrocitinib function by inhibiting the JAK-STAT signaling pathway. Cytokine binding to its receptor activates JAKs, which then phosphorylate STAT proteins. The azetidine-containing drugs block this initial phosphorylation step.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Baricitinib Baricitinib / Abrocitinib Baricitinib->JAK INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway by azetidine-containing drugs.

Case Study 2: DPP-4 Inhibitor - Omarigliptin

Omarigliptin is a once-weekly inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. Its structure features a complex core with a key azetidine ring. The role of the azetidine here is primarily as a rigid linker and a bioisosteric replacement for other cyclic amines, contributing to the molecule's excellent pharmacokinetic profile, which allows for weekly dosing.[11][12]

The Rationale: A Superior Bioisostere

In drug design, replacing one functional group with another that retains similar biological activity but offers improved properties is known as bioisosteric replacement. The azetidine ring is often used as a bioisostere for pyrrolidine and piperidine.[13]

  • Improved PK/PD Profile: The specific substitution pattern on the azetidine in Omarigliptin was optimized to provide a long half-life, enabling a once-weekly dosing regimen, a significant advantage for patient adherence.[14]

  • Reduced Lipophilicity: As a smaller ring system, the azetidine contributes less to the overall lipophilicity of the molecule compared to a piperidine, which can be advantageous for absorption and distribution.

  • Access to Novel Chemical Space: The unique vectors and constrained nature of the azetidine ring allow chemists to explore novel binding interactions that may not be accessible with more traditional five- and six-membered rings.[6]

The pharmacokinetic data for Omarigliptin demonstrates its success, with a slow absorption and long terminal half-life that supports its convenient dosing schedule.[11]

Experimental Protocols

The synthesis of molecules containing an this compound core often relies on the availability of versatile, protected building blocks. The following protocol describes a general, robust method for the synthesis of N-substituted azetidin-3-amines, a key step in the production of many drug candidates.[2][15]

Protocol: Synthesis of N-Substituted Azetidin-3-amines via Nucleophilic Substitution

This protocol details the displacement of a leaving group from the 3-position of a protected azetidine with a desired amine. This is a common strategy for rapidly building a library of analogues for SAR studies.

Workflow Diagram:

Synthesis_Workflow Start Start: 1-Boc-3-hydroxyazetidine Step1 Step 1: Mesylation (MsCl, Et3N) Start->Step1 Intermediate Intermediate: 1-Boc-3-mesyloxyazetidine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (R2NH, Base) Intermediate->Step2 Product Product: 1-Boc-3-(R2N)-azetidine Step2->Product Deprotection Optional Step 3: Deprotection (TFA or HCl) Product->Deprotection Final Final Product: 3-(R2N)-azetidine Deprotection->Final

Caption: General workflow for the synthesis of functionalized azetidin-3-amines.

Step-by-Step Methodology:

  • Activation of the Hydroxyl Group (Mesylation):

    • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-3-mesyloxyazetidine, which is often used directly in the next step.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, facilitating the subsequent nucleophilic attack by the amine.

  • Nucleophilic Displacement:

    • Dissolve the crude 1-Boc-3-mesyloxyazetidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.2 M).

    • Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica gel to afford the desired N-substituted-1-Boc-azetidin-3-amine.

    • Causality: This is a classic Sₙ2 reaction. The amine nucleophile attacks the carbon at the 3-position, displacing the mesylate leaving group. The base is required to neutralize the H-OMs formed and to deprotonate the amine nucleophile if it is used as a salt.

  • Boc-Deprotection (Optional):

    • Dissolve the purified 1-Boc-protected azetidine (1.0 eq) in DCM (0.2 M).

    • Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM or toluene multiple times to remove excess acid. If HCl was used, the product is isolated as the hydrochloride salt.

    • Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions, liberating the free secondary amine on the azetidine ring for further functionalization.

Conclusion and Future Outlook

The case studies of Baricitinib, Abrocitinib, and Omarigliptin clearly demonstrate that this compound and its derivatives are not merely esoteric building blocks but are field-proven scaffolds that deliver tangible advantages in drug discovery.[16][17] The conformational rigidity imparted by the four-membered ring can translate directly into enhanced potency and selectivity, while its compact, three-dimensional nature provides a powerful tool for optimizing physicochemical and pharmacokinetic properties.[4][5] As synthetic methodologies for creating diverse and complex azetidines continue to advance, we can expect this privileged scaffold to play an increasingly important role in the development of the next generation of innovative medicines.[18][19]

References

  • El-Sayed, A. M., et al. (2024). A prospective randomized-controlled non-blinded comparative study of the JAK inhibitor (baricitinib) with TNF-α inhibitors and conventional DMARDs in a sample of Egyptian rheumatoid arthritis patients. PubMed. Retrieved from [Link]

  • Saeed, L., & Feldman, S. R. (2022). Abrocitinib: A New FDA-Approved Drug for Moderate-to-Severe Atopic Dermatitis. PubMed. Retrieved from [Link]

  • Keam, S. J. (2021). Abrocitinib: First Approval. SpringerLink. Retrieved from [Link]

  • Li, M., et al. (2024). Baricitinib inhibits the activation of innate immune cells and exerts therapeutic effects on acute peritonitis and systemic inflammatory response syndrome. PubMed. Retrieved from [Link]

  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. Retrieved from [Link]

  • Orji, C. E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Retrieved from [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from [Link]

  • Wang, W., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Retrieved from [Link]

  • Singh, O., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Duncton, M. A. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

  • Tatosian, D. A., et al. (2016). Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for Baricitinib Azetidine Sulfonamide‐004. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Abrocitinib. ResearchGate. Retrieved from [Link]

  • precisionFDA. (n.d.). BARICITINIB. precisionFDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) An Efficient Synthesis of Baricitinib. ResearchGate. Retrieved from [Link]

  • Selby, M. D., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. Retrieved from [Link]

  • Tatosian, D. A., et al. (2016). Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. PubMed. Retrieved from [Link]

  • Kim, S. J., et al. (2021). Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis. Endocrinology and Metabolism. Retrieved from [Link]

Sources

Comparative Analysis: Azetidine vs. Oxetane Scaffolds in Drug Design

[1][2][3]

Executive Summary

In modern medicinal chemistry, four-membered heterocycles—specifically azetidines (nitrogen-containing) and oxetanes (oxygen-containing)—have evolved from "exotic" structural alerts to essential bioisosteres.[1][2] While both scaffolds offer high polarity, low molecular weight, and significant metabolic stability compared to their acyclic or larger-ring counterparts, they serve fundamentally different strategic roles in lead optimization.

  • Oxetanes are primarily deployed as liponeutral, non-basic isosteres for gem-dimethyl groups (

    
    ) and carbonyls (
    
    
    ), or to modulate the basicity of adjacent amines.
  • Azetidines function as conformationally constrained amine scaffolds , often replacing pyrrolidines or piperidines to reduce lipophilicity (

    
    ) while maintaining a basic center for target engagement.
    

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, metabolic safety profiles, and synthetic protocols.

Part 1: Physicochemical Profiling

The decision to incorporate an azetidine or oxetane scaffold often hinges on the required acid-base profile (


Head-to-Head Comparison Table

The following data compares an Azetidine core against a 3-Amino-oxetane core. Note that while both are 4-membered rings, the azetidine nitrogen is endocyclic (part of the ring), whereas the amine in the oxetane scaffold is typically exocyclic (attached to C3).

PropertyAzetidine Scaffold (N-Alkyl)Oxetane Scaffold (3-Amino-N-Alkyl)Strategic Implication
Structure Nitrogen in ring (Endocyclic)Nitrogen on ring (Exocyclic)Azetidine is a cyclic amine; Oxetane is an ether spacer.
Basicity (

)
High (~10.0 – 11.0) Modulated (~6.0 – 7.5) Oxetane oxygen inductively withdraws electron density, lowering amine

by ~3-4 units.
Lipophilicity (

)
Moderate reduction vs. PiperidineHigh reduction vs. gem-dimethylBoth lower

, but oxetane is superior for creating "polar non-basic" motifs.
Solubility Good (Ionized at phys. pH)Excellent (Polar neutral)Oxetane improves solubility without the hERG liability often associated with high-pKa amines.
H-Bonding H-Bond Acceptor (HBA)HBA (Ether O) + HBD/HBA (Amine)Oxetane oxygen is a potent HBA, often mimicking a carbonyl oxygen.
The "pKa Modulation" Effect

One of the most critical differentiators is the impact on basicity.

  • Azetidines: Retain the high basicity characteristic of secondary/tertiary amines. This is beneficial when a positive charge is required for a salt bridge (e.g., Asp/Glu residue in the binding pocket).

  • Oxetanes: The ring oxygen exerts a strong inductive effect (

    
    ) through the 
    
    
    -framework, significantly reducing the basicity of an amine attached at the 3-position. This is a powerful tactic to mitigate hERG toxicity and improve membrane permeability by ensuring a larger fraction of the molecule is neutral at physiological pH.

pKa_Modulationcluster_0Azetidine (High Basicity)cluster_13-Amino-Oxetane (Modulated Basicity)A1Endocyclic NitrogenA2Lone Pair AvailableA1->A2A3pKa ~10.5(Protonated at pH 7.4)A2->A3O1Exocyclic NitrogenO2Oxetane Oxygen (-I Effect)O1->O2InductiveWithdrawalO3pKa ~7.2(Equilibrium at pH 7.4)O2->O3

Figure 1: Mechanistic difference in basicity between azetidine and amino-oxetane scaffolds.

Part 2: Metabolic Stability & Safety

While both rings are strained, their metabolic liabilities differ significantly.

Azetidine: Reactive Metabolite Risks

Azetidines are generally stable, but they carry a specific liability: Glutathione (GSH) Trapping .

  • Mechanism: Unlike standard oxidative metabolism (CYP450), azetidines can undergo ring opening catalyzed by Glutathione S-Transferase (GST) without prior bioactivation.[3][4] The nucleophilic sulfur of GSH attacks the strained ring carbon, leading to ring opening.

  • Intramolecular Decomposition: N-substituted azetidines with pendant nucleophiles (e.g., amides 2-3 carbons away) can undergo auto-decomposition via intramolecular nucleophilic attack, opening the ring.[5][6]

  • Mitigation: Steric bulk adjacent to the nitrogen or electron-withdrawing groups on the nitrogen can stabilize the ring against nucleophilic attack.

Oxetane: Acidic Instability

Oxetanes are remarkably stable to oxidative metabolism (microsomes/hepatocytes), often blocking "soft spots" like benzylic positions.

  • Liability: The primary risk is acid-catalyzed ring opening (hydrolysis), particularly in the stomach or lysosomes.

  • Rule of Thumb: 3,3-disubstituted oxetanes are significantly more stable than monosubstituted ones. The "gem-dimethyl" effect of the 3,3-substitution prevents the approach of water/nucleophiles required for ring opening.

Part 3: Synthetic Protocols (Divergent Synthesis)

The most efficient modern method to access both scaffolds is via Sulfonyl Fluoride (SuFEx) chemistry, which allows for the divergent synthesis of substituted rings from a common precursor.

Protocol: Synthesis of 3-Amino-Oxetanes via Oxetane Sulfonyl Fluorides (OSF)

Reference: J. Am. Chem. Soc. 2024, 146, 51, 35377–35389

Reagents:

  • Oxetane-3-sulfonyl fluoride (OSF) reagent.

  • Amine nucleophile (

    
    ).
    
  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (1.3 equiv).
    
  • Solvent: Acetonitrile (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Dissolve the OSF reagent (1.0 equiv) in anhydrous MeCN (0.3 M concentration).

  • Addition: Add the amine nucleophile (1.2 equiv) and

    
     (1.3 equiv).
    
  • Activation (deFS): Heat the reaction mixture to 60 °C .

    • Note: Unlike typical SuFEx click chemistry which targets the sulfur, this condition triggers a defluorosulfonylation (deFS) pathway.[7] The sulfonyl fluoride acts as a leaving group, generating a transient oxetane carbocation.[7]

  • Coupling: The amine traps the carbocation to form the C-N bond.

  • Workup: Cool to room temperature, filter off solids, and concentrate. Purify via silica flash chromatography (typically MeOH/DCM gradients).

Self-Validating Check:

  • Monitor reaction by

    
     NMR. Disappearance of the sulfonyl fluoride signal (
    
    
    ~ +60 ppm) confirms consumption of the starting material.
Protocol: Synthesis of N-Functionalized Azetidines

For azetidines, Ring Expansion of aziridines or direct alkylation are common. Below is a standard alkylation protocol for introducing an azetidine fragment.

  • Substrate: Azetidine hydrochloride salt.

  • Electrophile: Alkyl halide or Aryl halide (for Buchwald coupling).

  • Base:

    
     (3.0 equiv) or DIPEA.
    
  • Conditions: DMF, 80 °C (for

    
    ) or Pd-catalyzed conditions (RuPhos Pd G3) for arylations.
    

Part 4: Decision Matrix

Use this logic flow to select the appropriate scaffold for your lead optimization program.

Decision_MatrixStartLead Optimization GoalQ1Does the lead need abasic center (pKa > 9)?Start->Q1AzetidineSelect AZETIDINE(Check for GSH trapping)Q1->AzetidineYes (Salt bridge needed)Q2Is the goal to replacea gem-dimethyl or Carbonyl?Q1->Q2No (Reduce basicity/hERG)OxetaneSelect OXETANE(Use 3,3-disubstitution)Q2->OxetaneYes (Liponeutral isostere)Q3Is metabolic instabilitydue to oxidative clearance?Q2->Q3NoQ3->AzetidineNo (Need rigid spacer)Q3->OxetaneYes (Block metabolic soft spot)

Figure 2: Strategic decision tree for scaffold selection.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (2024).[8] URL:[Link] Significance:[7][3][4][8][9][10] Defines the divergent synthesis of both scaffolds using OSF/ASF reagents.

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (2010). URL:[Link] Significance: The foundational "Carreira paper" establishing oxetanes as gem-dimethyl bioisosteres.

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Source: Drug Metabolism and Disposition (2019). URL:[Link] Significance: Identifies the specific GSH-trapping liability of azetidines.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021).[5] URL:[Link] Significance:[7][3][4][9][10] Details the stability risks of N-substituted azetidines.

The Azetidine Advantage: A Comparative Guide to In Vivo Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the chemical scaffold of a drug candidate is a critical determinant of its ultimate success. Among the plethora of heterocyclic structures employed in medicinal chemistry, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2] Its inherent ring strain and conformational rigidity bestow unique physicochemical properties that can translate into significant advantages in pharmacokinetic profiles, metabolic stability, and target engagement.[3][4] This guide provides a comparative analysis of the validation of azetidine-containing compounds in animal models, offering in-depth technical insights and experimental protocols to aid researchers in their drug discovery endeavors.

The Rationale for Azetidine Scaffolds in Drug Design

The seemingly subtle inclusion of an azetidine ring can profoundly impact a molecule's behavior in a biological system. Unlike more flexible aliphatic chains or larger heterocyclic rings, the constrained nature of the azetidine scaffold can pre-organize the conformation of appended functional groups, leading to a higher affinity for the target protein.[5] This can result in enhanced potency and selectivity. Furthermore, the presence of the nitrogen atom within the strained ring can influence the molecule's pKa and solubility, while the overall compact and three-dimensional structure can improve metabolic stability by shielding susceptible sites from enzymatic degradation.[3][6]

Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, feature an azetidine moiety, underscoring the real-world therapeutic success of this chemical entity.[1][3]

Comparative In Vivo Validation: Oncology

In the realm of oncology, the goal of in vivo validation is to assess a compound's ability to inhibit tumor growth and to determine its safety profile. A compelling example of the potential of azetidine-containing compounds in this therapeutic area is the development of novel STAT3 inhibitors for triple-negative breast cancer (TNBC).[7][8]

Efficacy Studies: Azetidine-Based STAT3 Inhibitors vs. Standard of Care (Docetaxel)

Constitutive activation of the STAT3 signaling pathway is a key driver in many cancers, including TNBC.[9] Novel azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[7] In a preclinical study, the efficacy of an azetidine-containing STAT3 inhibitor, H182, was evaluated in a TNBC xenograft mouse model and compared to the standard-of-care chemotherapeutic agent, docetaxel.[9]

Table 1: Comparative Efficacy of an Azetidine-Based STAT3 Inhibitor in a TNBC Xenograft Model

Treatment GroupDoseRoute of AdministrationTumor Growth Inhibition (%)Reference
Vehicle Control-Oral gavage0[9]
H18220 mg/kgOral gavageSignificant inhibition[9]
Docetaxel10 mg/kgIntraperitonealSignificant inhibition[9]
H169 + Docetaxel10 mg/kg eachIntraperitoneal/Oral gavageEnhanced suppression[9]

The results indicated that the azetidine-based STAT3 inhibitor, H182, delivered orally, significantly inhibited the growth of TNBC tumor xenografts in mice.[9] Notably, combination therapy of another azetidine compound (H169) with docetaxel resulted in enhanced suppression of TNBC cell viability, suggesting a synergistic effect and a potential new therapeutic strategy.[9]

Experimental Protocol: Subcutaneous Xenograft Mouse Model for Oncology Studies

This protocol outlines the key steps for establishing a subcutaneous xenograft model, a widely used method for evaluating the in vivo efficacy of anti-cancer compounds.[10][11]

Materials:

  • Cancer cell line of interest (e.g., human TNBC cell line)

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[10]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor engraftment)[12]

  • 1-cc syringes with 25- or 27-gauge needles[12]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)[12]

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells in complete medium until they reach 70-80% confluency.[10]

    • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to exclude dead cells.[10]

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).[11][12] Keep the cell suspension on ice.

  • Animal Preparation and Tumor Inoculation:

    • Anesthetize the mice.[12]

    • Shave the injection site (typically the flank).[11]

    • Inject 100-200 µL of the cell suspension subcutaneously.[11]

    • Slowly withdraw the needle to prevent leakage.[11]

  • Tumor Growth Monitoring and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the azetidine-containing compound and the comparator drug (and vehicle control) according to the planned dosing schedule and route of administration.

    • Measure tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[10]

  • Endpoint and Data Analysis:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine efficacy.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis cell_culture Cell Culture harvest Harvest & Resuspend cell_culture->harvest inject Subcutaneous Injection harvest->inject anesthetize Anesthetize Mouse anesthetize->inject tumor_growth Tumor Growth inject->tumor_growth randomize Randomize Groups tumor_growth->randomize treat Administer Compounds randomize->treat measure Measure Tumors treat->measure endpoint Endpoint & Euthanasia measure->endpoint analyze Analyze Tumor Growth endpoint->analyze

Workflow for a subcutaneous xenograft study.

Comparative In Vivo Validation: Central Nervous System (CNS) Disorders

The validation of CNS-active compounds in animal models often relies on behavioral tests that can indicate anxiolytic, antidepressant, or other psychotropic effects.[13][14] The rigid structure of azetidine derivatives makes them attractive candidates for CNS drug discovery, as they can be designed to have high affinity and selectivity for specific neuronal receptors and transporters.[15]

Efficacy Studies: Azetidine Derivatives in Models of Anxiety and Depression

To assess the anxiolytic potential of a novel azetidine-containing compound, it could be compared to a benzodiazepine like diazepam in the elevated plus maze. For antidepressant activity, a comparison with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine in the forced swim test would be appropriate.

Experimental Protocol: The Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[16][17] The test is based on the animal's natural aversion to open and elevated spaces.[17]

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms)[17]

  • Video camera and tracking software[17]

  • Rodents (mice or rats)

  • Disinfectant

Procedure:

  • Acclimation:

    • Habituate the animals to the testing room for at least one hour before the test.[17]

  • Test Administration:

    • Place the animal in the center of the maze, facing an open arm.[7]

    • Allow the animal to freely explore the maze for a 5-10 minute period.[17]

    • Record the session using a video camera positioned above the maze.[17]

  • Data Analysis:

    • Using tracking software, quantify the time spent in the open arms versus the closed arms, and the number of entries into each arm.[17]

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning:

    • Thoroughly clean the maze with a disinfectant between each animal to eliminate olfactory cues.[17]

EPM_Workflow acclimation Acclimation to Testing Room placement Place Animal in Center of Maze acclimation->placement exploration Allow 5-10 min Exploration placement->exploration recording Video Record Session exploration->recording data_analysis Analyze Time in Open vs. Closed Arms recording->data_analysis interpretation Interpret Anxiolytic Effect data_analysis->interpretation

Workflow for the Elevated Plus Maze test.
Experimental Protocol: The Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[18][19] The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and that this "behavioral despair" can be reversed by antidepressant treatment.[20]

Materials:

  • Cylindrical container filled with water (25-30°C)[21]

  • Video camera

  • Rodents (mice or rats)

  • Towels for drying

Procedure:

  • Pre-test (for rats):

    • On the first day, place the rat in the water-filled cylinder for a 15-minute pre-test session.[18] This enhances the immobility behavior on the subsequent test day.

  • Test Session:

    • On the second day (for rats) or the only day (for mice), place the animal in the water for a 5-6 minute test session.[20][21]

    • Record the session with a video camera.

  • Data Analysis:

    • Score the duration of immobility (floating with only minor movements to keep the head above water).[18]

    • A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle control group suggests an antidepressant-like effect.[21]

  • Post-test Care:

    • Remove the animal from the water, dry it with a towel, and place it in a warmed cage to prevent hypothermia.[21]

Comparative In Vivo Validation: Cardiovascular Disease

The validation of cardiovascular drugs in animal models often involves assessing their effects on blood pressure, heart rate, and pathological markers of cardiovascular disease. Azelnidipine, an azetidine-containing dihydropyridine calcium channel blocker, has been shown to have anti-atherosclerotic effects independent of its blood-pressure-lowering actions in monkeys and mice.[16]

Efficacy Studies: Azelnidipine vs. Amlodipine in a Model of Atherosclerosis

In a study using ApoE-knockout mice fed a high-cholesterol diet, azelnidipine was compared to amlodipine, a widely used calcium channel blocker that lacks the azetidine moiety.[16] While both drugs did not significantly affect blood pressure or lipid profiles in this model, azelnidipine was found to reduce the development of atherosclerosis, an effect not observed with amlodipine.[16] This suggests a vasculoprotective effect of azelnidipine that may be attributed to its unique chemical structure.

In a separate study in anesthetized dogs, azelnidipine was shown to have a long-lasting hypotensive effect similar to amlodipine, but with a key difference: azelnidipine did not cause reflex tachycardia (an increase in heart rate), which can be a side effect of amlodipine.[10]

Table 2: Comparative Cardiovascular Effects of Azelnidipine vs. Amlodipine in Animal Models

ParameterAnimal ModelAzelnidipine EffectAmlodipine EffectReference
AtherosclerosisApoE-knockout miceReducedNo significant effect[16]
Blood PressureAnesthetized dogsHypotensiveHypotensive[10]
Heart RateAnesthetized dogsNo significant changeIncreased (at high doses)[10]

Toxicology and Safety Pharmacology

A critical aspect of in vivo validation is the assessment of a compound's safety profile. This typically involves acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and identify any potential target organ toxicity.

Acute Oral Toxicity (LD50)

The acute oral toxicity test is designed to determine the median lethal dose (LD50), the dose of a substance that is lethal to 50% of the test animals in a group.[22][23] However, modern approaches focus more on observing the symptoms and recovery of the animals rather than solely determining the LD50.[22] The "limit test" is a common approach where a high dose (e.g., 5 g/kg body weight) is administered to a small group of animals.[22] If no mortality is observed, the LD50 is considered to be greater than that dose.[22]

CNS Safety Pharmacology

For CNS-active compounds, a Functional Observational Battery (FOB) or Irwin test is often conducted in rodents.[24] This involves a series of observations and tests to assess the compound's effects on behavior, neurological function, and autonomic function.[24] Parameters evaluated include changes in posture, gait, activity level, and reflexes.[24]

Conclusion

The incorporation of an azetidine ring is a powerful strategy in modern drug design, often leading to compounds with improved pharmacokinetic and pharmacodynamic properties. The in vivo validation of these compounds requires rigorous and well-designed animal studies. By employing appropriate animal models and experimental protocols, researchers can effectively assess the efficacy and safety of novel azetidine-containing drug candidates, paving the way for the development of next-generation therapeutics. This guide provides a framework for such validation, emphasizing the importance of comparative studies to truly understand the "azetidine advantage."

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

  • Oshita, K., et al. (2008). Azelnidipine has anti-atherosclerotic effects independent of its blood pressure-lowering actions in monkeys and mice. Atherosclerosis, 196(1), 172-179. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100109. [Link]

  • Can, A., et al. (2012). The forced swim test: assessing antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-14. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Xenograft Tumor Model Protocol. (2005). Protocol Online. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Yue, P., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Supplement), 1230. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]

  • Yue, P., et al. (2021). High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. AACR Journals. [Link]

  • How to do tumor mouse model properly? (2024). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). FDA. [Link]

  • Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PMC. [Link]

  • Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). (2017). ResearchGate. [Link]

  • acute oral ld50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2000). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. (2005). ResearchGate. [Link]

  • Alzheimer's Disease: Drug Prevents Amyloid Plaques in Animal Models. (2021). Neuroscience News. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2022). PMC. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... (2014). ResearchGate. [Link]

  • Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study. (2024). PubMed. [Link]

  • (PDF) Inducing Agents for Alzheimer's Disease in Animal Models. (2025). ResearchGate. [Link]

  • Pharmaceutical aspects of JAK inhibitors: a comparative review. (2024). springermedicine.com. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). PMC. [Link]

  • Biosyntheses of azetidine-containing natural products. (2021). Organic & Biomolecular Chemistry. [Link]

  • Pharmaceutical aspects of JAK inhibitors: a comparative review. (2024). ResearchGate. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • Pharmaceutical aspects of JAK inhibitors: a comparative review. (2025). PubMed. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

Sources

The Azetidin-3-amine Motif: A Comparative Guide to Acyclic Analogues in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of rigid structural motifs is a cornerstone of this process, with the azetidine ring emerging as a particularly valuable scaffold.[1][2] This guide provides a comprehensive comparison of Structure-Activity Relationship (SAR) studies involving azetidin-3-amine and its acyclic analogues, offering insights into the nuanced advantages of this constrained scaffold in drug design.

The Rationale for Conformational Constraint: this compound as a Bioisostere

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized as a "privileged" structure in drug discovery.[3] Its appeal lies in its ability to impart a degree of conformational rigidity to a molecule, a stark contrast to the inherent flexibility of acyclic amine fragments.[1] This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially leading to a more favorable entropic contribution to binding affinity.[2]

This compound is often employed as a constrained bioisostere of acyclic secondary amines, most notably the isopropylamine group. By locking the carbon atoms adjacent to the nitrogen into a rigid ring structure, the azetidine moiety reduces the number of accessible conformations, which can have profound effects on a compound's biological activity and properties.

G cluster_0 Acyclic Analogue (Flexible) cluster_1 Cyclic Analogue (Constrained) Acyclic R1-NH-CH(CH3)2 (Isopropylamine derivative) Azetidine R1-NH-Azetidin-3-yl Acyclic->Azetidine Bioisosteric Replacement (Conformational Constraint)

Bioisosteric relationship between an acyclic amine and this compound.

Comparative SAR Analysis: A Case Study in Kinase Inhibition

While the theoretical benefits of conformational constraint are well-established, empirical evidence from direct comparative studies is paramount for guiding drug design efforts. A compelling example can be found in the development of kinase inhibitors, a major class of therapeutic agents.

While a direct head-to-head comparison in a single publication proving the superiority of this compound over a simple acyclic analogue like isopropylamine with comprehensive SAR data tables remains elusive in the readily available literature, the principles can be illustrated through the evolution of inhibitor design within a class of compounds. For instance, in the development of p38 MAP kinase inhibitors, extensive SAR studies have been conducted.[4][5] The exploration of various substituents on heterocyclic cores has demonstrated the significant impact of constrained motifs on potency and selectivity.

Table 1: Hypothetical Comparative SAR Data for a Kinase Inhibitor Scaffold

CompoundR GroupKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
1a Isopropyl1503002
1b Azetidin-3-yl 25 500 20
2a Cyclopropyl1202502.1
2b Azetidin-3-yl 20 450 22.5

This table represents a hypothetical scenario based on established medicinal chemistry principles, as direct comparative public data is limited.

In this hypothetical scenario, the replacement of an isopropyl group (Compound 1a ) with an azetidin-3-yl group (Compound 1b ) leads to a significant increase in potency against the target Kinase X and a notable improvement in selectivity against the off-target Kinase Y. This demonstrates the potential of the azetidine ring to optimize interactions within the kinase active site. The rigid nature of the azetidine can orient the rest of the molecule for optimal binding with key residues, a feat that is entropically less favorable for the flexible isopropyl group.

Experimental Protocols for Comparative Evaluation

To rigorously assess the impact of incorporating an this compound moiety in place of an acyclic analogue, a series of well-defined experimental protocols are necessary. These include both the chemical synthesis of the paired compounds and their subsequent biological evaluation.

General Synthetic Strategy for N-Aryl-azetidin-3-amines and Acyclic Analogues

The synthesis of the target compounds is a critical first step. A general and robust synthetic route is required to generate a library of analogues for comprehensive SAR studies.

G cluster_0 Synthesis of N-Aryl-azetidin-3-amine cluster_1 Synthesis of N-Aryl-isopropylamine A1 Boc-azetidin-3-one A3 Reductive Amination A1->A3 A2 Ar-NH2 A2->A3 A4 N-Aryl-Boc-azetidin-3-amine A3->A4 A5 Deprotection A4->A5 A6 N-Aryl-azetidin-3-amine A5->A6 B1 Acetone B3 Reductive Amination B1->B3 B2 Ar-NH2 B2->B3 B4 N-Aryl-isopropylamine B3->B4

General synthetic workflows for paired azetidine and acyclic analogues.

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: To a solution of the aryl amine (1.0 eq) and either Boc-azetidin-3-one or acetone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (for azetidine analogue): Treat the N-Boc protected intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane to afford the final N-Aryl-azetidin-3-amine.

Biological Evaluation: Kinase Inhibition Assay

To quantify the inhibitory activity of the synthesized compounds against a target kinase, a robust and reproducible assay is essential. A common method is a competitive in vitro kinase assay.

Experimental Workflow for a Competitive Kinase Inhibition Assay:

G Start Prepare Assay Plate Step1 Add Kinase and Inhibitor Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate Reaction with ATP/Substrate Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Detect Signal Step5->Step6 End Analyze Data (IC50) Step6->End

Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (azetidine and acyclic analogues) in dimethyl sulfoxide (DMSO) and then dilute in assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase enzyme to the assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells containing the kinase and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺). The amount of product formed (phosphorylated substrate) is then quantified using a suitable detection method, such as:

    • Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence-based readouts.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The incorporation of the this compound motif as a constrained analogue of acyclic amines represents a powerful strategy in modern drug design. The conformational rigidity imparted by the azetidine ring can lead to significant improvements in potency and selectivity by optimizing interactions with the biological target. While direct, comprehensive comparative SAR data in the public domain is not abundant, the principles of conformational constraint are well-supported by the broader medicinal chemistry literature.

The continued exploration of azetidine and other small, strained ring systems will undoubtedly uncover new opportunities for the development of novel therapeutics. Rigorous, parallel synthesis and testing of cyclic and their corresponding acyclic analogues are crucial for building a deeper, data-driven understanding of the subtle yet profound effects of conformational constraint on biological activity.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J Med Chem. 2021;64(1):539-563. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Sci Rep. 2023;13(1):15138. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Medchemcomm. 2021;12(5):843-859. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. 2022;27(18):6089. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J Med Chem. 2021;64(1):539-563. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). J Med Chem. 2003;46(22):4676-4686. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org Biomol Chem. 2021;19(15):3274-3286. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv. 2017;7(78):49393-49419. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. J Med Chem. 2022;65(21):14463-14481. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. J Org Chem. 2020;85(20):13317-13323. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. 2023;28(13):5087. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect. 2024;9(15):e202400191. [Link]

  • Sequence, structure, and active site analyses of p38 MAP kinase: exploiting DFG-out conformation as a strategy to design new type II leads. J Chem Inf Model. 2011;51(2):423-435. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. 2021;26(11):3332. [Link]

  • Comparative QSAR study of tyrosine kinase inhibitors. Chem Rev. 2001;101(8):2573-2600. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling Azetidin-3-amine in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: Azetidin-3-amine (and derivatives, e.g., dihydrochloride salt) CAS: 18621-18-6 (HCl salt), 18621-17-5 (Free base)[1]

Handling this compound requires a nuanced understanding of its structural chemistry.[1] Unlike linear amines, the azetidine moiety is a four-membered strained ring .[1] This ring strain (~26 kcal/mol) significantly enhances the nucleophilicity and basicity of the nitrogen atoms compared to unstrained analogs.[1]

The Safety Implication: The free base is not merely an irritant; it is an aggressive nucleophile capable of rapid reaction with biological electrophiles (proteins/DNA).[1] While the hydrochloride salt (solid) presents primarily as a dust inhalation hazard (H335), the free base (liquid) poses a severe risk of chemical burns (H314) and rapid transdermal absorption.[1]

Core Hazard Profile
Hazard ClassGHS CodeSignalOperational Impact
Skin Corrosion/Irritation H314 / H315DANGER Immediate tissue damage upon contact (Free Base).[1]
Eye Damage H318DANGER Risk of permanent corneal opacity.[1]
Respiratory Irritation H335WARNINGDust (salt) or Vapor (base) triggers bronchial spasm.[1]
Acute Toxicity (Oral) H302WARNINGHarmful if ingested; strict hygiene required.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient for the free base.[1] The following matrix prescribes PPE based on the physical state of the reagent.

Table 1: PPE Specifications
PPE ComponentSolid Handling (HCl Salt)Liquid Handling (Free Base / Solution)Technical Justification
Hand Protection Nitrile (min 5 mil)Double-Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateAmines can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (ANSI Z87.1+)Vapors from the free base are lacrimatous.[1] Goggles prevent vapor bypass that occurs with glasses.[1]
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood (Face velocity >100 fpm)Mandatory. The high pKa (~11) of the free base implies volatility and mucosal aggression.[1]
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek/PVC)Protects the chest/lap area during liquid transfer or syringe operations.[1]

Operational Protocols

A. The "Zone of Control" Workflow

The following decision logic dictates your setup before you open the bottle.

G Start Reagent Selection Form Physical Form? Start->Form Solid Solid (HCl Salt) Form->Solid Stable Liquid Liquid (Free Base) Form->Liquid Volatile/Corrosive Control_S Eng. Control: Fume Hood (Sash at 18 inches) Solid->Control_S Control_L Eng. Control: Fume Hood (Sash lowered + Splash Shield) Liquid->Control_L Action_S Weighing Protocol: Use antistatic gun Clean balance immediately Control_S->Action_S Action_L Transfer Protocol: Syringe/Septum technique Avoid open pouring Control_L->Action_L

Figure 1: Decision logic for engineering controls based on reagent physical state.

B. Handling the Solid (Hydrochloride Salt)

Risk: Hygroscopicity and Dust.[1] The salt form is hygroscopic.[1] Absorption of atmospheric water makes the solid sticky, leading to inaccurate weighing and potential hydrolysis over time.[1]

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Amine salts are prone to static fly-away.[1]

  • Transfer: Do not transfer over the open bench. Perform all mass measurements inside the fume hood or a vented balance enclosure.

C. Handling the Liquid (Free Base)

Risk: Vapor pressure and Direct Corrosion.[1] Golden Rule: Never pour the free base. Use positive displacement transfer.

  • Syringe Transfer:

    • Use a glass syringe with a Luer-lock needle.[1]

    • Insert a needle through a septum cap (if available) or work deep inside the hood.[1]

    • Why? Pouring creates a large surface area for volatilization.[1] Syringes contain the vapor.[1]

  • Quenching Tips:

    • Wipe the needle tip with a Kimwipe soaked in dilute acetic acid or acetone immediately after use to neutralize residual amine before disposal.[1]

Emergency Response: The "Flush and Neutralize" System[1][3]

In the event of exposure, the basicity of this compound requires immediate dilution.[1] Acids (vinegar) should NOT be used on skin/eyes as the neutralization heat can worsen the burn.[1]

SpillResponse Exposure Exposure Event Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT use Acid Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Force Eyelids Open 3. Flush (15-20 min) Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Seek Medical Aid Inhale->Action_Inhale

Figure 2: Immediate response algorithm for acute exposure.

Disposal and Waste Management

Improper disposal of amines can lead to exothermic reactions in waste containers.[1]

  • Segregation:

    • Do NOT mix this compound waste with oxidizing acids (Nitric, Perchloric).[1] This can form unstable N-nitroso compounds or cause fire.[1]

    • Do NOT mix with acid chlorides or anhydrides in the waste stream (violent exotherm).[1]

  • Neutralization (Recommended):

    • Before disposal, small amounts of the free base should be diluted in a non-reactive solvent (e.g., Ethanol) and carefully neutralized with dilute HCl (1M) to form the stable salt.[1]

  • Labeling:

    • Tag waste clearly as "Basic Organic Waste" or "Amine-Containing Waste."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123430251, 3-(Aziridin-1-yl)azetidin-1-amine. Retrieved January 31, 2026, from [Link][1]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved January 31, 2026, from [Link]

  • American Chemical Society. Journal of Medicinal Chemistry: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis. (Discusses synthesis and handling of azetidine derivatives). Retrieved January 31, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.